(2-chloro-1H-imidazol-5-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-1H-imidazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYCTEGDGQVTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Chloro-4(5)-hydroxymethylimidazole – Tautomerism & Regioselectivity
This guide serves as a technical reference for the behavior, analysis, and manipulation of 2-chloro-4(5)-hydroxymethylimidazole . It addresses the critical challenge of tautomerism and regioselectivity, which are pivotal in the synthesis of pharmaceutical intermediates (e.g., for Angiotensin II receptor antagonists like Losartan or nucleoside analogs like Cladribine).
Executive Summary
2-chloro-4-hydroxymethylimidazole (CAS: 103885-66-3, generic scaffold) is a heterocycle that exists in a dynamic tautomeric equilibrium.[1] In solution, the "4-hydroxymethyl" and "5-hydroxymethyl" forms are chemically identical due to rapid proton transfer between N1 and N3. However, upon N-alkylation , this equilibrium collapses into two distinct, non-interconvertible regioisomers: the 1,4-isomer and the 1,5-isomer .
Controlling this ratio is the central challenge in process chemistry involving this scaffold. This guide details the thermodynamic principles, analytical differentiation, and synthetic protocols required to master this equilibrium.
Part 1: The Tautomeric Equilibrium (Thermodynamics)
The Mechanism of Flux
In the absence of substitution at N1, the imidazole ring undergoes a rapid 1,5-sigmatropic proton shift . This process is solvent-mediated and extremely fast on the NMR timescale at room temperature.
-
Tautomer A (4-isomer): Proton on N1; Hydroxymethyl group at C4.
-
Tautomer B (5-isomer): Proton on N3 (which becomes N1); Hydroxymethyl group at C5.
Because the substituent (-CH₂OH) is electron-withdrawing (inductive effect) and capable of hydrogen bonding, it influences the population of the tautomers, but does not stop the exchange.
Visualization of the Equilibrium
The following diagram illustrates the proton transfer that renders the 4- and 5-positions equivalent in the unalkylated species.
Part 2: Synthetic Implications (The Curtin-Hammett Principle)
The most common error in imidazole chemistry is assuming the product ratio reflects the starting tautomer ratio. It does not.
According to the Curtin-Hammett principle , because the interconversion between tautomers is faster than the rate of alkylation, the product ratio depends solely on the difference in activation energy (
Regioselectivity Rules
When alkylating the imidazolide anion (formed by treating the substrate with a base like NaH or K₂CO₃):
-
Steric Control (Favors 1,4-Isomer): The alkylating agent (R-X) prefers to attack the nitrogen furthest from the bulky hydroxymethyl group.
-
Major Product: 1-alkyl-2-chloro-4-hydroxymethylimidazole.
-
Why: The N3 nitrogen (distal to C4-CH₂OH) is less sterically hindered.
-
-
Chelation/Electronic Control (Favors 1,5-Isomer): In specific cases (e.g., using non-polar solvents or specific cations), the hydroxymethyl oxygen may coordinate with the incoming electrophile or the metal cation, directing attack to the adjacent nitrogen.
-
Target Product: 1-alkyl-2-chloro-5-hydroxymethylimidazole (often the "Losartan-like" geometry).
-
Difficulty: This is thermodynamically disfavored and usually requires protecting group strategies (e.g., Trityl) to block the N1 position first.
-
Decision Tree for Alkylation
Part 3: Analytical Differentiation
Distinguishing the 1,4- and 1,5-isomers requires precise analytical techniques, as their mass spectra are identical.
Nuclear Magnetic Resonance (NMR)
The most reliable method is NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) .
| Feature | 1,4-Isomer (1-Alkyl-4-CH₂OH) | 1,5-Isomer (1-Alkyl-5-CH₂OH) |
| NOE Signal | Strong NOE between N-Alkyl protons and H-5 (ring proton). | Strong NOE between N-Alkyl protons and CH₂OH protons. |
| ¹³C Shift (C4 vs C5) | C5 is typically shielded (upfield) relative to C4. | C4 is typically deshielded. The pattern reverses compared to 1,[1]4. |
| Crystallography | Intermolecular H-bonding often leads to higher melting points. | Intramolecular H-bonding (if alkyl group allows) may lower MP. |
Note: In the 2-chloro species, the lack of an H-2 proton removes one diagnostic handle, making the NOE between the N-alkyl group and the C5-H (or C4-H) critical.
HPLC Retention
Due to the exposed polar -CH₂OH group in the 1,4-isomer (less sterically shielded by the N-alkyl group), the 1,4-isomer typically elutes earlier on reverse-phase C18 columns compared to the more compact 1,5-isomer, though this depends heavily on the specific N-alkyl chain.
Part 4: Experimental Protocols
Synthesis of 2-Chloro-4(5)-hydroxymethylimidazole
Context: This intermediate is often prepared by chlorinating the 4(5)-hydroxymethylimidazole precursor.
Reagents: 4(5)-Hydroxymethylimidazole, N-Chlorosuccinimide (NCS), DMF.
-
Dissolution: Dissolve 4(5)-hydroxymethylimidazole (10.0 g, 100 mmol) in anhydrous DMF (50 mL).
-
Chlorination: Cool to 0°C. Add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes. Note: The reaction is exothermic.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1).
-
Workup: Pour the mixture into ice-water (200 mL). Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Acetonitrile to yield the product.
-
Yield: Typically 60-75%.
-
Appearance: Off-white solid.
-
Regioselective Alkylation (Targeting the 1,4-Isomer)
Context: Direct alkylation favors the 1,4-regioisomer.
-
Base Formation: Suspend 2-chloro-4(5)-hydroxymethylimidazole (1.0 eq) and K₂CO₃ (2.5 eq) in DMF. Stir at 25°C for 30 mins.
-
Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.
-
Stir: Maintain at 25°C for 12-18 hours. Warning: Higher temperatures increase the ratio of the unwanted 1,5-isomer and bis-alkylation.
-
Quench: Add water. The product often precipitates.[2] If not, extract with EtOAc.
-
Isolation: The major product (1,4-isomer) can usually be separated from the minor 1,5-isomer by fractional crystallization or silica chromatography (the 1,4-isomer is generally more polar).
Regioselective Alkylation (Targeting the 1,5-Isomer)
Context: Required for "Sartan" type drugs. Uses Trityl protection.[3]
-
Protection: React 2-chloro-4(5)-hydroxymethylimidazole with Trityl Chloride (Trt-Cl) and Triethylamine in DCM.
-
Result: The bulky Trityl group preferentially attaches to the less hindered nitrogen (N1 relative to C4-CH₂OH), forming 1-trityl-2-chloro-4-hydroxymethylimidazole .
-
-
Alkylation: React the Trityl-protected intermediate with the potent alkylating agent (e.g., Benzyl bromide derivative) in Nitromethane or DCM.
-
Deprotection: Treat the salt with Methanol/HCl. The Trityl group falls off, leaving the alkyl group on the nitrogen adjacent to the hydroxymethyl group.
-
Result:1-alkyl-2-chloro-5-hydroxymethylimidazole (The 1,5-isomer).
-
References
-
Shi, Y.-J., et al. (1993).[10] "A Practical Synthesis of 2-Butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole." Synthetic Communications, 23(18), 2623–2630. Link
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. Link
-
Bagley, M. C., et al. (2011). "Regioselective alkylation of 4(5)-substituted imidazoles." Beilstein Journal of Organic Chemistry, 7, 1014–1021. Link
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[11] Academic Press. (Standard text for imidazole tautomerism properties).
-
BenchChem Technical Support. (2025). "Technical Support Center: Synthesis of High-Purity Losartan Potassium." Link
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- 7. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 11. Cu-Catalyzed Regioselective C-H Alkylation of Benzimidazoles with Aromatic Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Imidazole Scaffolds in Modern Drug Discovery
A Note on CAS 1256562-03-4: Initial searches for the chemical identifier CAS 1256562-03-4 did not yield a specific chemical compound. Instead, this number corresponds to a product catalog number for "Thermo Scientific™ Nunc™ Cell Culture Tubes"[1][2][3]. This guide will therefore focus on the broader, yet critically important, topic of imidazole scaffolds in medicinal chemistry, which appears to be the core interest of the query.
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[4][5] Its unique electronic and structural properties allow it to interact with a wide array of biological targets, making it a fundamental building block in the design of novel therapeutic agents.[5][6] The significance of the imidazole core is rooted in its chemical nature; it is a polar, ionizable, and aromatic system capable of acting as both a hydrogen bond donor and acceptor.[5] This versatility enables imidazole-containing molecules to form strong and specific interactions with biological macromolecules such as enzymes and receptors.[5] Furthermore, the imidazole ring is a key component of naturally occurring biomolecules like the amino acid histidine, the neurotransmitter histamine, and purines, highlighting its inherent biocompatibility and crucial role in biological systems.[4][5] These features contribute to the favorable pharmacokinetic profiles often observed in imidazole-based drugs.[5]
The journey of the imidazole scaffold from a simple organic molecule, first synthesized by Heinrich Debus in 1858, to a "privileged scaffold" in drug discovery is a testament to its remarkable versatility.[4] This has spurred the development of a vast array of synthetic imidazole-containing drugs with a wide spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[4]
Synthetic Strategies for Imidazole Scaffolds
The construction of the imidazole core and its derivatives can be achieved through various synthetic strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Key Synthetic Methodologies:
-
Debus-Radziszewski Imidazole Synthesis: This classical multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to yield substituted imidazoles.[5]
-
van Leusen Imidazole Synthesis: This method utilizes the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine to form the imidazole ring.
-
Microwave-Assisted and Solvent-Free Methods: Advances in green chemistry have led to the development of more efficient and environmentally friendly synthetic routes.[7]
The synthetic tractability of the imidazole scaffold allows for the generation of diverse molecular libraries with a wide range of biological activities.[5]
Pharmacological Significance and Diverse Biological Activities
Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, establishing them as crucial scaffolds in drug discovery and development.[8] Their diverse biological actions include anti-cancer, anti-mycobacterial, anti-hypertensive, anti-thrombin, kinase inhibition, anti-diarrheal, and anti-platelet effects.[8]
Antifungal Activity
Imidazole-containing compounds are the foundation of many clinically used antifungal agents.[5]
-
Mechanism of Action: The primary mode of action for most antifungal imidazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[5] Notable examples of antifungal imidazoles include clotrimazole, ketoconazole, and miconazole.[7]
Anticancer Activity
Novel imidazole derivatives are being designed as inhibitors of specific kinases and other signaling proteins that are dysregulated in cancer.[4]
-
Mechanism of Action: Imidazole-based compounds can exert their anticancer effects through various mechanisms, including:
Dacarbazine (DTIC), an imidazole derivative, established this scaffold as a viable option for anticancer drugs and received FDA approval in 1975.[4]
Anti-inflammatory Activity
Imidazole derivatives have shown potent anti-inflammatory effects by modulating key inflammatory pathways.[5]
-
Mechanism of Action:
Antibacterial and Antiprotozoal Activity
Nitroimidazole compounds like metronidazole and benznidazole are effective against bacterial and protozoal infections.[7]
-
Mechanism of Action: These compounds can break the DNA double-strand helix and inhibit protein kinase in microorganisms.[9]
Experimental Protocols for Evaluation of Imidazole Scaffolds
The discovery and development of novel imidazole-based therapeutic agents typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.[5]
Workflow for Drug Discovery and Development
Caption: A typical workflow for the discovery and development of imidazole-based drugs.
MTT Cell Viability Assay Protocol
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding: a. Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of the imidazole-based test compound. b. Treat the cells with varying concentrations of the compound and a vehicle control. c. Incubate for 48-72 hours.
3. MTT Addition: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. b. Incubate for 2-4 hours to allow for the formation of formazan crystals.
4. Solubilization: a. Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
5. Data Analysis: a. Measure the absorbance at a specific wavelength (e.g., 570 nm). b. Express cell viability as a percentage of the control (untreated cells). c. Calculate the IC50 value from the dose-response curve.[4]
Caption: Workflow for the MTT cell viability assay.
Signaling Pathways Modulated by Imidazole Scaffolds
The diverse biological activities of imidazole derivatives stem from their ability to modulate a wide range of signaling pathways.
Inhibition of Fungal Ergosterol Biosynthesis
Caption: Inhibition of fungal ergosterol biosynthesis by imidazole antifungals.
Future Perspectives
The imidazole scaffold continues to be a highly attractive and versatile platform in medicinal chemistry.[5] Current research is focused on several key areas, including the development of targeted cancer therapies and novel antiviral and anti-inflammatory agents.[4] The inherent physicochemical properties and synthetic tractability of the imidazole ring ensure that it will remain a "privileged" structure for the foreseeable future, holding immense promise for addressing unmet medical needs and advancing human health.[4][5]
References
- Mahesh Kumar N., Priya A., Shachindra L. Nargund. IMIDAZOLE SCAFFOLD IN DRUG DISCOVERY: RECENT PROGRESS IN SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS.
- The Imidazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Innov
- exploring the potential of imidazole scaffolds in medicinal chemistry. Benchchem.
- Imidazoles in medicine: a review of its pharmacological and therapeutic applic
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Source not explicitly provided, but content is distinct].
- The Role of Imidazole Derivatives in Modern Drug Discovery. [Source not explicitly provided, but content is distinct].
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy.
- Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed.
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Source not explicitly provided, but content is distinct].
- Biological activities of marine sesquiterpenoid quinones: structure-activity relationships in cytotoxic and hemolytic assays. PubMed.
- Biological activity – Knowledge and References. Taylor & Francis Online.
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Source not explicitly provided, but content is distinct].
- Biological Activity of N
- Evaluation of Biological Activity of N
- α-Solanine. CAS Common Chemistry.
- Thermo Scientific™ Nunc™ Cell Culture Tubes. [Source not explicitly provided, but content is distinct].
- Cell Culture. [Source not explicitly provided, but content is distinct].
- 3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-6-fluoro-1,3-benzothiazole-2-thione. PubChem.
- cell culture
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- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Technical Guide: Hydrogen Bonding Dynamics in Chloro-Imidazole Alcohols
Executive Summary
The chloro-imidazole alcohol scaffold represents a unique pharmacophore in medicinal chemistry, characterized by a complex interplay of hydrogen bond (HB) donors and acceptors.[1] Unlike simple imidazoles, the introduction of a chlorine substituent and a hydroxyl-bearing side chain creates a "frustrated" electronic system.[1] The chlorine atom exerts a strong inductive withdrawal (
This guide provides a structural deconstruction of these interactions, offering researchers a predictive framework for solubility, permeability, and ligand-target binding affinity.[1]
Structural Analysis & Electronic Modulation
The Inductive Perturbation of Chlorine
The introduction of a chlorine atom onto the imidazole ring fundamentally alters the hydrogen bonding landscape compared to the parent imidazole. Chlorine is highly electronegative (
-
Effect on N1-H (Donor): The electron withdrawal decreases electron density at the N1 nitrogen, increasing the polarization of the N-H bond.[1] This makes the N1-H a stronger hydrogen bond donor (more acidic).[2]
-
Effect on N3 (Acceptor): Conversely, the availability of the lone pair on the N3 (azomethine) nitrogen is reduced.[1] This makes N3 a weaker hydrogen bond acceptor (less basic).[2]
Table 1: Estimated pKa Shifts Induced by Chlorine Substitution Note: Values are approximate ranges based on substituent constants and analogous derivatives.
| Species | Substituent Position | pKa (Conjugate Acid BH | H-Bond Donor Strength (N-H) | H-Bond Acceptor Strength (N:) |
| Imidazole | Unsubstituted | ~7.0 | Moderate | Strong |
| 2-Chloroimidazole | C2 | ~4.5 - 5.0 | High | Weak |
| 4-Chloroimidazole | C4 | ~5.5 - 6.0 | High | Moderate |
| 4-Nitroimidazole | C4 (Reference EWG) | ~2.3 | Very High | Very Weak |
Tautomeric Locking
In 4(5)-substituted imidazoles, tautomerism (
-
The "Claw" Motif: In 4-chloro-5-hydroxymethylimidazole, the hydroxyl group can donate a hydrogen bond to the N3 lone pair, forming a pseudo-7-membered ring.[1] This intramolecular lock reduces the energetic penalty of desolvation during ligand binding but may reduce aqueous solubility.[2]
The Hydrogen Bonding Network: A Site Inventory
To engineer crystal forms or optimize binding, one must inventory all potential interaction sites.[2][1]
Primary Donors (D)
-
D1 (Imidazole N-H): The primary donor.[2] In chloro-derivatives, this site is "activated" (harder acid).[1] It prefers hard acceptors (carbonyl oxygens, carboxylates).[2][1]
-
D2 (Alcohol O-H): A versatile donor.[2] If involved in an intramolecular bond with N3, it becomes "masked" and unavailable for intermolecular interactions unless the environment (solvent/protein) disrupts the internal bond.[1]
Primary Acceptors (A)
-
A1 (Imidazole N:): The "soft" acceptor.[2] Its capability is attenuated by the chlorine substituent.[2][3]
-
A2 (Alcohol O:): Operates as a standard organic acceptor, sterically accessible.[2][1]
-
A3 (Chlorine): A "cryptic" acceptor.[2] While halogens are generally poor H-bond acceptors, chlorine in this electron-deficient ring can participate in Halogen Bonding (XB) .[1] It acts as a Lewis acid along the C-Cl bond axis (
-hole) and a weak Lewis base orthogonal to the bond.
Visualization: Electronic Flow & Interaction Logic[1][2]
The following diagram illustrates the electronic push-pull mechanisms and the resulting donor/acceptor profiles.
Figure 1: Mechanistic flow of chlorine-induced electronic perturbation and the formation of intramolecular hydrogen bonds.[1]
Experimental Characterization Protocols
To validate these interactions in your specific derivative, rely on these self-validating protocols.
Protocol A: NMR Titration for Intramolecular Bonding
Objective: Distinguish between intramolecular (locked) and intermolecular (concentration-dependent) hydrogen bonds.[2][1]
-
Preparation: Dissolve the chloro-imidazole alcohol in a non-polar, non-H-bonding solvent (e.g.,
orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[1] Note: If solubility is poor, use dilute concentrations. -
Titration: Prepare a concentration series: 1 mM, 5 mM, 10 mM, 25 mM, 50 mM.
-
Acquisition: Acquire
NMR spectra at constant temperature (298 K). -
Analysis: Track the chemical shift (
) of the OH and NH protons.-
Scenario A (Intermolecular): Significant downfield shift (
ppm) as concentration increases (dimerization).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Scenario B (Intramolecular): Minimal shift (
ppm) across the concentration range. The bond is internal and concentration-independent.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Protocol B: IR Spectroscopy (Dilution Method)
Objective: Confirm the "free" vs. "bound" hydroxyl status.[2]
-
Setup: Use a liquid transmission cell with
(carbon tetrachloride) or highly purengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
Measurement: Measure FTIR spectra at high dilution (< 1 mM).
-
Interpretation:
Implications for Drug Design
Permeability & Solubility
The "Claw" effect (intramolecular H-bond) effectively hides the polarity of the hydroxyl and imidazole nitrogen.
-
Result: Higher
(lipophilicity) and improved membrane permeability compared to the open conformer.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Halogen Bonding in the Binding Pocket
Do not ignore the chlorine. In the crystal structures of related 4-chloroimidazoles, Cl...O interactions (halogen bonds) are often observed [1].[1]
-
Design Tip: Position the chlorine to face backbone carbonyls or water networks in the binding pocket to exploit the
-hole interaction (approx. 1-2 kcal/mol gain).
References
-
Shaaban, K. M., et al. (2017).[2][1][5] "Crystal structure of 1-[2-(4-chloro-phenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol." Acta Crystallographica Section E, 73(1), 59-62.[1][5] Link
-
Baures, P. W., et al. (2002).[2][1] "Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid derivatives." Crystal Growth & Design, 2(6), 653-664.[1] Link[1]
-
Storey, B. T., et al. (1964).[2][1][6] "The pKa of 4-Nitroimidazole."[2] The Journal of Organic Chemistry, 29(10), 3118–3120.[1][6] Link[1]
-
Alkorta, I., et al. (2020).[2][1] "Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis." European Journal of Chemistry, 11(1), 50-59.[1][7] Link
Sources
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- 4. pharmacy180.com [pharmacy180.com]
- 5. Crystal structure of 1-[2-(4-chloro-phen-yl)-4,5-diphenyl-1 H-imidazol-1-yl]propan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Regioselective N-Tritylation of 2-Chloro-4-hydroxymethylimidazole
Abstract & Introduction
This application note details the protocol for the regioselective
The primary challenge in this synthesis is achieving chemoselectivity and regioselectivity .[1] The substrate contains three nucleophilic sites: the N1 and N3 imidazole nitrogens and the primary hydroxyl group. Under the optimized conditions described herein, the bulky trityl (triphenylmethyl) group selectively protects the imidazole nitrogen due to steric governance and the higher nucleophilicity of the amidine-like nitrogen system compared to the hydroxyl group.
Key Objectives
-
Selective N-Protection: Prevent O-tritylation of the hydroxymethyl group.
-
High Yield: Minimize hydrolytic side reactions of trityl chloride.[1]
-
Scalability: Utilize a self-validating workup procedure suitable for gram-to-kilogram scale.
Mechanistic Insight & Chemical Logic
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution. While trityl chloride (Trt-Cl) often reacts via an
Regioselectivity (N vs. O):
-
Thermodynamics: The formation of the N-Trt bond preserves the aromaticity of the imidazole ring while effectively masking the acidic proton.
-
Kinetics: The imidazole nitrogen is significantly more nucleophilic than the primary alcohol under basic conditions. Furthermore, the formation of a bulky trityl ether (O-Trt) is sterically slower and reversible under acidic workup conditions, whereas the N-Trt bond is stable to basic and neutral aqueous workup.
Regiochemistry (N1 vs. N3):
The starting material exists as a tautomeric mixture (4-hydroxymethyl
Reaction Scheme (Graphviz)
Caption: Mechanistic pathway highlighting the selective N-tritylation over O-tritylation.
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 2-Chloro-4-hydroxymethylimidazole | 132.55 | 1.0 | Substrate |
| Trityl Chloride (Trt-Cl) | 278.78 | 1.1 | Protecting Group |
| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 | Base / HCl Scavenger |
| Dimethylformamide (DMF) | - | 5-10 Vol | Solvent (Primary) |
| Dichloromethane (DCM) | - | - | Extraction Solvent |
Note: DMF is preferred for solubility, though DCM can be used if the substrate is sufficiently soluble.
Step-by-Step Procedure
Step 1: Solubilization
-
Charge a dry round-bottom flask with 2-Chloro-4-hydroxymethylimidazole (1.0 equiv).
-
Add anhydrous DMF (5 mL per gram of substrate).
-
Stir until fully dissolved. Note: If moisture is a concern, use molecular sieves or perform a Karl Fischer titration on the solvent (Target <0.1% H2O).
Step 2: Deprotonation & Addition
-
Cool the solution to 0–5°C using an ice bath. Reason: Cooling suppresses potential O-tritylation and controls the exotherm.
-
Add Triethylamine (1.5 equiv) dropwise.[1] Stir for 10–15 minutes.
-
Add Trityl Chloride (1.1 equiv) portion-wise over 20 minutes.
-
Critical: Do not add Trt-Cl all at once to avoid local high concentrations that might favor side reactions.
-
Step 3: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 3–5 hours .
-
QC Check (TLC/HPLC):
Step 4: Quench & Workup
-
Pour the reaction mixture slowly into ice-cold water (10 volumes relative to DMF).
-
Observation: The product, being hydrophobic, should precipitate as a white to off-white solid.
-
-
Stir the slurry for 30 minutes to ensure all excess Trt-Cl is hydrolyzed to triphenylmethanol (Trt-OH).
-
Filtration Method (Preferred for Solids):
-
Extraction Method (If oil forms):
Step 5: Purification (Crystallization) [1]
-
Dissolve the crude solid in hot Acetonitrile or Toluene .[1]
-
Cool slowly to 0°C.
-
Filter the crystals and dry under vacuum at 40°C.
Workup Logic Flowchart (Graphviz)
Caption: Decision tree for isolation of the N-trityl product.
Quality Control & Validation
To ensure the trustworthiness of the protocol, the following analytical parameters should be verified.
NMR Validation
-
H NMR (CDCl
or DMSO-d ):-
Aromatic Region (7.0–7.5 ppm): Multiplet corresponding to 15 protons of the trityl group.[1]
-
Imidazole CH (approx 7.0–7.5 ppm): Singlet. Note: The disappearance of the broad NH signal (usually >10 ppm) confirms N-protection.
-
Methylene (-CH
-): Singlet or doublet (if OH coupled) around 4.3–4.6 ppm.[1] -
Hydroxyl (-OH): Broad singlet (exchangeable with D
O).[1] Presence confirms O-tritylation did NOT occur.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Trt-Cl | Ensure solvents are dry (DMF <0.1% H2O). Check Trt-Cl quality (should be white, not yellow).[1] |
| O-Tritylation Observed | Temperature too high | Maintain 0°C during addition. Reduce equivalents of Trt-Cl to 1.05. |
| Product is Sticky/Gum | Residual DMF | Perform more rigorous water/brine washes during extraction.[1] Recrystallize from Acetonitrile. |
| Starting Material Remains | Incomplete Reaction | Add 0.1 equiv DMAP (catalytic) to accelerate, though this increases risk of O-tritylation. |
References
-
Carini, D. J., et al. (1991).[1] Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of a Series of N-(Biphenylylmethyl)imidazoles. Journal of Medicinal Chemistry, 34(8), 2525–2547.[1] Link[1]
-
Aldrich, P. E., et al. (1989).[1] Tetrazole Intermediates to Antihypertensive Compounds.[1][4][5] U.S. Patent No.[1][4][5][6][7][8][9] 4,820,843.[1][4][6][7][8] Washington, DC: U.S. Patent and Trademark Office. Link
-
Chakravarty, P. K., et al. (1992).[1] Process for preparing Losartan.[1][4][5][6][7][8] U.S. Patent No.[1][4][5][6][7][8][9] 5,138,069.[1][7] Washington, DC: U.S. Patent and Trademark Office. Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for Trityl protection mechanics).
Sources
- 1. Synthesis routes of 1-Tritylimidazole [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. acgpubs.org [acgpubs.org]
- 4. US20100222597A1 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 5. US4820843A - Tetrazole intermediates to antihypertensive compounds - Google Patents [patents.google.com]
- 6. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. US7923566B2 - Alternative process for the preparation of losartan - Google Patents [patents.google.com]
- 9. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Tautomers of 2-Chloro-4-hydroxymethylimidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-4-hydroxymethylimidazole. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with the tautomerism of this compound. As a substituted imidazole, 2-chloro-4-hydroxymethylimidazole exists as a dynamic equilibrium of tautomers, which can significantly influence its physicochemical properties, reactivity, and biological activity.[1][2][3] This guide is designed to provide you with the foundational knowledge and practical methodologies to confidently resolve and characterize these tautomeric forms in your experiments.
Understanding the Tautomerism of 2-Chloro-4-hydroxymethylimidazole
Prototropic tautomerism in imidazoles involves the migration of a proton between the two nitrogen atoms of the imidazole ring.[2][4] For a non-symmetrically substituted imidazole like 2-chloro-4-hydroxymethylimidazole, this results in two distinct tautomeric forms. The position of the equilibrium between these tautomers is influenced by various factors, including the electronic effects of the substituents, the solvent, pH, and temperature.[4]
The two principal tautomers of 2-chloro-4-hydroxymethylimidazole are:
-
Tautomer A: 2-chloro-4-(hydroxymethyl)-1H-imidazole
-
Tautomer B: 2-chloro-5-(hydroxymethyl)-1H-imidazole
It is crucial to understand which tautomer is predominant under specific experimental conditions, as the different electronic and steric environments of the two forms can lead to different reaction outcomes and biological interactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomer [chemeurope.com]
Technical Support Center: Optimization of 2-Chloroimidazole Hydroxymethylation
Subject: Troubleshooting & Yield Optimization for Synthesis of (2-chloro-1H-imidazol-4-yl)methanol To: Research Scientists, Process Chemists From: Senior Application Scientist, Chemical Process Group
Introduction: The Challenge of Deactivated Imidazoles
You are likely encountering low yields (<30%) or recovering starting material when attempting to hydroxymethylate 2-chloroimidazole. This is a known kinetic vs. thermodynamic challenge. Unlike simple imidazole, 2-chloroimidazole is electronically deactivated . The electron-withdrawing chlorine atom at the C2 position significantly reduces the nucleophilicity of the C4/C5 carbons, making the Friedel-Crafts-type attack on formaldehyde energetically unfavorable under standard reflux conditions.
This guide provides a protocol to shift the reaction from the kinetic N-hydroxymethylation (reversible/unstable) to the thermodynamic C-hydroxymethylation (stable target).
Module 1: Mechanistic Insight & Critical Process Parameters
To improve yield, you must visualize the competing pathways. The reaction with formaldehyde involves a rapid, reversible attack at the nitrogen (N1) and a slow, irreversible attack at the carbon (C4/5).
Reaction Pathway Diagram
Figure 1: Reaction kinetics showing the reversible N-alkylation trap and the energy barrier required for C-alkylation.
Critical Process Parameters (CPPs)
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Technical Rationale |
| Temperature | Reflux (100°C) | 130°C - 140°C | Activation energy for C-attack on deactivated ring is high. Reflux is insufficient. |
| Pressure | Atmospheric | Sealed Tube / Autoclave | Prevents loss of HCHO gas at required T (>100°C). |
| Stoichiometry | 1.0 - 1.5 eq HCHO | 3.0 - 5.0 eq HCHO | Drives equilibrium forward; compensates for Cannizzaro loss. |
| Catalyst | None or Weak Base | K₂CO₃ (0.1 eq) | Deprotonates imidazole to form the more nucleophilic imidazolate anion. |
| Solvent | Water | Water (Minimal vol) | High concentration favors bimolecular reaction kinetics. |
Module 2: Optimized Experimental Protocol
Objective: Synthesis of 2-chloro-4-(hydroxymethyl)imidazole (and tautomer).
Step-by-Step Procedure
-
Preparation:
-
In a heavy-walled pressure tube (or autoclave), charge 2-chloroimidazole (1.0 eq).
-
Add Paraformaldehyde (3.0 – 4.0 eq).[1] Note: Use paraformaldehyde instead of formalin to minimize water volume.
-
Add Water (2-3 mL per gram of imidazole).
-
Add Potassium Carbonate (K₂CO₃) (0.1 eq).
-
-
Reaction:
-
Seal the vessel tightly.
-
Heat to 135°C (internal temperature) for 12–16 hours .
-
Checkpoint: The suspension should turn into a clear solution, then potentially darken slightly.
-
-
Workup (The "Isoelectric" Trick):
-
Cool the reaction mixture to room temperature.
-
Neutralization: The solution will be slightly basic. Carefully adjust pH to 7.0–7.5 using dilute HCl.
-
Crystallization: 2-chloro-4-hydroxymethylimidazole is amphoteric. It is least soluble at its isoelectric point (approx pH 7-8).
-
Cool to 0°C and stir for 2 hours. If a solid precipitates, filter and wash with ice-cold water.
-
-
Rescue Extraction (If no precipitate forms):
-
If the product remains soluble (common due to excess formaldehyde co-solvency), evaporate water under reduced pressure to dryness.
-
Triturate the residue with hot Ethyl Acetate or Acetone (3x).
-
Filter to remove inorganic salts (
). -
Concentrate the organic filtrate to obtain the product.[2]
-
Module 3: Troubleshooting Guide (Q&A)
Q1: I am seeing a spot on TLC that disappears after workup. What is it?
-
Diagnosis: This is likely the N-hydroxymethyl intermediate. It forms quickly but is unstable to hydrolysis.
-
Fix: You are not heating high enough or long enough. The rearrangement to the C-isomer requires sustained heat (135°C+). Do not stop the reaction until the "fast" spot is converted to the lower Rf "slow" spot.
Q2: The reaction mixture turned into a black tar.
-
Diagnosis: Polymerization of formaldehyde or decomposition of the imidazole ring due to harsh pH.
-
Fix:
-
Reduce temperature to 125°C but extend time.
-
Ensure pH is not >10. Use
, not . -
Degas the water with Nitrogen before sealing; oxidation can promote tarring.
-
Q3: I have 50% conversion, but I can't separate the product from the starting material.
-
Diagnosis: 2-chloroimidazole and its hydroxymethyl derivative have similar polarities.
-
Fix: Use n-Butanol extraction.[3]
-
Adjust aqueous layer to pH 8.[4]
-
Extract continuously with n-Butanol.
-
The hydroxymethyl group adds polarity, but the starting material is also polar. Column chromatography gradient: 5%
10% MeOH in DCM usually separates them (Product is more polar/slower).
-
Q4: Can I use aqueous formalin instead of paraformaldehyde?
-
Diagnosis: Yes, but it lowers the boiling point and dilutes the reactants.
-
Fix: If using formalin (37%), you must use a sealed tube to reach 135°C. Open reflux will only reach ~100°C, which is insufficient for the deactivated 2-chloro ring.
Module 4: Advanced Optimization (The "Vilsmeier" Alternative)
If direct hydroxymethylation yields remain recalcitrant (<40%) due to the specific electronic properties of your substrate, the industry standard alternative is the Vilsmeier-Haack approach , which builds the ring rather than functionalizing it.
Workflow:
-
Glycine + Imido Ester
Amidine Intermediate. -
Vilsmeier Reagent (
) Cyclization to 2-substituted-4-chloro-5-formylimidazole. -
Reduction (
) 2-substituted-4-hydroxymethyl-5-chloroimidazole.
Note: This route is multi-step but often yields >70% overall with high purity, avoiding the separation issues of direct hydroxymethylation.
References
-
Preparation of 2-Substituted 4-Chloro-5-Formylimidazole. (Describes the difficulty of direct functionalization and alternative ring-construction routes). US Patent 2008/0200690 A1.
-
Synthesis of 2-butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole. (Establishes the high-pressure/temperature requirement for deactivated imidazoles). Synthetic Communications, 23(18), 2623-2630.
-
Process for isolating imidazoles from their aqueous solutions. (Details the n-Butanol extraction and isoelectric precipitation techniques). European Patent EP0024533B1.
Sources
- 1. EP0580741B1 - Process for conducting chemical reactions with formaldehyde - Google Patents [patents.google.com]
- 2. Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethane - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP0024533B1 - Isolation of imidazoles from their aqueous solutions - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
preventing N-alkylation side reactions in imidazole alcohol synthesis
Technical Support Center: Synthesis of Imidazole Alcohols
A Guide to Preventing and Troubleshooting N-Alkylation Side Reactions
Welcome to the technical support center for the synthesis of imidazole-containing alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with undesired N-alkylation during synthetic routes. The imidazole moiety is a critical pharmacophore, but its nucleophilic nitrogen atoms frequently lead to competitive side reactions, complicating syntheses and reducing yields.
This resource provides in-depth, question-and-answer-based troubleshooting guides, field-proven protocols, and the causal logic behind experimental choices to empower you to overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm attempting an O-alkylation (e.g., Williamson ether synthesis) on an imidazole alcohol, but I'm primarily isolating the N-alkylated product. Why is this happening?
Answer: This is a classic and frequent challenge that stems from the inherent chemical properties of the imidazole ring. The N-H proton of imidazole is significantly more acidic (pKa ≈ 14.5) than the O-H proton of a typical alcohol (pKa ≈ 16-18). When you introduce a base to deprotonate the alcohol and form the alkoxide for O-alkylation, you are often preferentially deprotonating the imidazole nitrogen first.
The resulting imidazolide anion is a potent nucleophile. This anion competes with the desired alkoxide for the alkylating agent, often reacting faster and leading to the undesired N-alkylated side product. Furthermore, the deprotonated imidazole ring is an ambident nucleophile, meaning both nitrogen atoms can be alkylated, potentially leading to a mixture of regioisomers in unsymmetrically substituted imidazoles.[1][2]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} dot Caption: Competing deprotonation pathways leading to N- vs. O-alkylation.
Q2: My reaction is forming a di-alkylated product that precipitates as a salt. What is this, and how can I avoid it?
Answer: You are observing the formation of an N,N'-dialkylated imidazolium salt. This occurs when the initially formed (and desired) mono-N-alkylated imidazole product, which is still nucleophilic, reacts with a second molecule of the alkylating agent.[3] This is particularly common under the following conditions:
-
Excess Alkylating Agent: Using more than one equivalent of the alkylating agent significantly increases the probability of a second alkylation event.
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for the less reactive N-alkylated imidazole to attack the electrophile.[3]
-
High Concentration: Keeping reactant concentrations high can favor bimolecular reactions like di-alkylation.
Prevention Strategies:
-
Stoichiometry Control: Use the alkylating agent as the limiting reagent. A slight excess of the imidazole starting material (1.1-1.2 equivalents) can help ensure the alkylating agent is consumed before it can react with the product.[3][4]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant and more nucleophilic starting material.[4]
-
Reaction Monitoring: Closely monitor the reaction's progress via TLC or LC-MS. Quench the reaction as soon as the starting material is fully consumed to prevent further reaction with the product.[3]
Troubleshooting Guide: Strategic Solutions
The most robust and predictable method for preventing N-alkylation is to temporarily "mask" or "protect" the imidazole nitrogen. This strategy ensures that only the desired alcohol moiety is available to react.
Q3: What is an imidazole nitrogen protecting group, and how do I choose the right one?
Answer: A protecting group is a chemical moiety that is reversibly attached to a functional group (in this case, the imidazole nitrogen) to render it inert to specific reaction conditions. After the desired transformation is complete, the protecting group is removed to restore the original functionality.
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and the final deprotection.[5] The ideal protecting group should be:
-
Easy and high-yielding to install.
-
Stable to the reaction conditions planned for other parts of the molecule.
-
Easy and high-yielding to remove under conditions that do not affect other functional groups (orthogonality).
Below is a comparison of the most common and reliable protecting groups for imidazole nitrogen.
| Feature | N-Boc (tert-butoxycarbonyl) | N-Trityl (triphenylmethyl) | N-SEM (2-(trimethylsilyl)ethoxymethyl) |
| Introduction Reagents | (Boc)₂O, DMAP, in MeCN or THF | Trityl Chloride (Tr-Cl), Et₃N, in DCM or DMF | SEM-Cl, NaH or DBU, in THF or DMF |
| Steric Hindrance | Moderate | High | Moderate |
| Stability | Stable to a wide range of non-acidic conditions. | Sensitive to acidic conditions. | Stable to a broad range of conditions, including some acids and bases. |
| Cleavage Conditions | Strong acids (e.g., TFA in DCM, HCl in Dioxane). | Mild acidic conditions (e.g., dilute HCl, acetic acid).[6] | Fluoride sources (e.g., TBAF) or strong acid. |
| Key Advantage | Very robust; suitable for multi-step syntheses involving basic or nucleophilic reagents. | Exceptionally mild removal, ideal for acid-sensitive substrates. | High stability and directs lithiation to the C2 position if needed.[7] |
| Key Disadvantage | Requires relatively harsh acidic conditions for removal.[5] | Bulky size can be a hindrance; unstable to even mild acid. | Cleavage requires specific fluoride reagents which can be costly. |
Experimental Protocols
Protocol 1: N-Trityl Protection of Imidazole Alcohol
This protocol is recommended when subsequent reaction steps are non-acidic and a mild final deprotection is required. The high steric bulk of the trityl group provides excellent protection.
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} dot Caption: Workflow for N-Trityl protection.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazole alcohol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition: Dissolve trityl chloride (Tr-Cl, 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with water and saturated aqueous NaCl (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-Trityl protected imidazole alcohol.
With the nitrogen now protected, you can proceed with your O-alkylation reaction (e.g., using NaH and an alkyl halide) with a significantly reduced risk of N-alkylation side products.
Protocol 2: Deprotection of N-Trityl Group
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Trityl protected compound in a suitable solvent like dichloromethane (DCM) or methanol.
-
Acidification: Add a mild acid. Common choices include 10% acetic acid in methanol or a dilute solution of HCl (e.g., 1M) in an organic solvent.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Neutralize the reaction mixture with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify as necessary.
Q4: Are there alternatives to protecting groups? Can I optimize my reaction conditions to favor O-alkylation?
Answer: While protecting groups offer the most reliable solution, you can sometimes favor O-alkylation by carefully manipulating the reaction conditions. This approach is often less predictable and may require significant optimization for each specific substrate.
Strategies for Condition Optimization:
-
Base Selection: Using a bulky, non-nucleophilic base might sterically favor deprotonation of the less-hindered alcohol over the imidazole nitrogen, although this is highly substrate-dependent.
-
Hard and Soft Acids and Bases (HSAB) Principle: The imidazole nitrogen is a "harder" nucleophile than the alcohol oxygen. Theoretically, using a "soft" alkylating agent (e.g., alkyl iodides) might slightly favor reaction at the "softer" oxygen center.[8] Conversely, "hard" electrophiles like alkyl sulfates are more likely to react at the nitrogen.[9]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes increase selectivity. Lower temperatures can accentuate the small differences in activation energy between the two competing pathways.[4]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style=rounded, filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} dot Caption: Troubleshooting decision tree for managing N-alkylation.
References
- A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. Benchchem.
- Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. Benchchem.
- Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. Benchchem.
- US Patent US5116984A - Imidazole derivatives. Google Patents.
- Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Benchchem.
- This is why selective N-alkylation of imidazoles is difficult. Reddit.
- Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Benchchem.
- N-Alkylation of imidazoles. University of Otago OUR Archive.
- Why n-alkylation is more favorable than o-alkyation? ResearchGate.
Sources
- 1. reddit.com [reddit.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5116984A - Imidazole derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges of (2-chloro-1H-imidazol-5-yl)methanol
Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with (2-chloro-1H-imidazol-5-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions to address the solubility challenges of this compound in aqueous media. As Senior Application Scientists, we have synthesized the following information to ensure your experimental success.
Introduction
(2-chloro-1H-imidazol-5-yl)methanol is a substituted imidazole derivative. The imidazole ring itself is polar and capable of hydrogen bonding, which generally confers some degree of water solubility.[1] However, the presence of a chloro-substituent can increase lipophilicity, potentially leading to solubility issues in aqueous solutions. Understanding and overcoming these solubility challenges is critical for obtaining reliable and reproducible data in biological assays and preclinical studies.[2][3] Low solubility can result in underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[2]
This guide is structured to provide practical solutions to common solubility problems you may encounter during your research.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with (2-chloro-1H-imidazol-5-yl)methanol.
Issue 1: My compound is not dissolving in water or buffer at the desired concentration.
Q: I'm trying to prepare a stock solution of (2-chloro-1H-imidazol-5-yl)methanol in my aqueous assay buffer, but it's not fully dissolving, or a precipitate forms. What should I do?
A: This is a common issue with compounds that have moderate to low aqueous solubility. Here’s a systematic approach to troubleshoot this problem:
-
Initial Assessment and Physical Intervention:
-
Sonication: Gently sonicate the solution for 5-10 minutes. This increases the kinetic energy, which can help overcome the energy barrier for dissolution.
-
Vortexing: Vigorous vortexing can also aid in the initial dispersion and dissolution of the compound.
-
Warming: Gently warm the solution to 37°C. For many compounds, solubility increases with temperature.[4] However, be cautious, as excessive heat can cause degradation. Always check the compound's stability at elevated temperatures.
-
-
pH Adjustment:
-
The imidazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[1] The pKa of the imidazole ring is approximately 7, meaning its charge state can be manipulated around physiological pH.
-
For acidic compounds: Increasing the pH above the pKa will deprotonate the acidic group, forming a more soluble salt.
-
For basic compounds: Decreasing the pH below the pKa will protonate the basic group, forming a more soluble salt.
-
Experiment with small pH adjustments to your buffer to see if solubility improves. A pH range of 6.0 to 8.0 is a good starting point for many biological assays.
-
-
Use of Co-solvents:
-
If pH adjustment is not sufficient or not compatible with your assay, consider using a water-miscible organic co-solvent.[5]
-
Dimethyl Sulfoxide (DMSO): This is the most common co-solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological screening.[3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then dilute it into your aqueous buffer.
-
Ethanol or Methanol: These polar protic solvents can also be effective.[6] Imidazole and its derivatives often show good solubility in alcohols.[7]
-
Important Consideration: Always ensure the final concentration of the co-solvent in your assay is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity.[3] Run a vehicle control with the same final concentration of the co-solvent to account for any effects of the solvent itself.
-
Issue 2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer.
Q: I have a clear stock solution of (2-chloro-1H-imidazol-5-yl)methanol in DMSO, but when I dilute it into my assay buffer, the solution becomes cloudy or a precipitate forms. Why is this happening and how can I prevent it?
A: This phenomenon is known as "precipitation upon dilution" and occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.
Causality: The high concentration of DMSO in the stock solution creates a solvent environment that is favorable for the compound. Upon dilution into the aqueous buffer, the percentage of DMSO dramatically decreases, and the compound is suddenly in a predominantly aqueous environment where it may be poorly soluble, causing it to crash out of solution.
Troubleshooting Steps:
-
Optimize the Dilution Protocol:
-
Serial Dilutions: Instead of a single large dilution step, perform serial dilutions. For example, first, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50:50 DMSO:buffer) before the final dilution into the assay buffer.
-
Stirring/Vortexing During Dilution: Add the DMSO stock to the aqueous buffer dropwise while vigorously stirring or vortexing. This helps to rapidly disperse the compound and can prevent localized high concentrations that lead to precipitation.
-
-
Reduce the Stock Concentration:
-
If possible, lower the concentration of your DMSO stock solution. This will result in a lower initial concentration of the compound when it is introduced to the aqueous buffer, which may stay below its solubility limit.
-
-
Incorporate Solubilizing Excipients:
-
For more challenging compounds, consider the use of solubilizing agents in your final aqueous buffer.[5]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the compound and keep it in solution.[5] Be sure to check for any interference of the surfactant with your assay.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of (2-chloro-1H-imidazol-5-yl)methanol?
Q2: How does pH affect the solubility of (2-chloro-1H-imidazol-5-yl)methanol?
A2: The imidazole ring has a pKa of approximately 7. This means that around neutral pH, a significant portion of the molecules will be in equilibrium between their protonated (cationic) and neutral forms.[1]
-
Below pH 7: The imidazole ring will be predominantly protonated, forming an imidazolium cation. This charged species is generally more soluble in water than the neutral form.
-
Above pH 7: The imidazole ring will be predominantly in its neutral form. Therefore, the aqueous solubility of (2-chloro-1H-imidazol-5-yl)methanol is expected to be higher in acidic to neutral conditions (pH < 7) compared to basic conditions.
Q3: Can I use DMSO for my cell-based assays? What are the potential issues?
A3: Yes, DMSO is widely used as a solvent for compounds in cell-based assays.[3] However, it is crucial to be aware of its potential effects:
-
Toxicity: At concentrations above 1%, DMSO can be toxic to many cell lines. It is best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%.[3]
-
Biological Effects: DMSO is not biologically inert and can induce cell differentiation, affect membrane permeability, and influence gene expression.
-
Vehicle Control: It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your compound-treated cells. This allows you to differentiate the effects of the compound from the effects of the solvent.
Q4: How should I store my stock solutions of (2-chloro-1H-imidazol-5-yl)methanol?
A4: For long-term storage, stock solutions in an anhydrous solvent like DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[3] DMSO is hygroscopic, and water absorption can decrease the solubility of the compound over time.[3] For aqueous solutions, it is best to prepare them fresh. If short-term storage is necessary, store at 4°C for a few days, but be sure to check for any signs of precipitation before use.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard procedure for preparing a 10 mM stock solution of (2-chloro-1H-imidazol-5-yl)methanol in DMSO.
Materials:
-
(2-chloro-1H-imidazol-5-yl)methanol (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required mass: Determine the mass of (2-chloro-1H-imidazol-5-yl)methanol needed to prepare your desired volume and concentration of stock solution. The molecular weight of (2-chloro-1H-imidazol-5-yl)methanol (C4H5ClN2O) is approximately 148.56 g/mol .
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 148.56 g/mol * (1000 mg / 1 g) = 1.4856 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of the compound and place it into a suitable vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, labeled vial.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.[8]
Materials:
-
(2-chloro-1H-imidazol-5-yl)methanol (solid)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a supersaturated solution: Add an excess amount of solid (2-chloro-1H-imidazol-5-yl)methanol to a vial containing a known volume of the aqueous buffer (e.g., 1-2 mg in 1 mL). The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours. This extended time ensures that the solution reaches thermodynamic equilibrium.[8]
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantification:
-
Prepare a series of standard solutions of (2-chloro-1H-imidazol-5-yl)methanol of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the filtered supernatant and the standard solutions by HPLC-UV.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the aqueous solubility of the compound under the tested conditions.
-
Data Summary
| Parameter | (2-chloro-1H-imidazol-5-yl)methanol | Rationale/Reference |
| Molecular Formula | C4H5ClN2O | - |
| Molecular Weight | ~148.56 g/mol | - |
| Predicted Aqueous Solubility | Low to Moderate | The polar imidazole and methanol groups are offset by the lipophilic chloro-substituent.[1] |
| Key Structural Features | Imidazole ring, Chloro-substituent, Methanol group | These features dictate the compound's polarity, hydrogen bonding capacity, and pKa.[1] |
| Commonly Used Co-solvents | DMSO, Ethanol, Methanol | These are standard solvents for dissolving poorly soluble organic compounds for biological assays.[3][5][6] |
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Strategies to mitigate precipitation during dilution.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link][2]
-
Pawar, R. R., et al. (2018). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. International Journal of Scientific Research in Science, Engineering and Technology, 4(4), 1554-1561. [Link][4]
-
Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomolecules, 11(8), 1128. [Link][10]
-
Kozikowski, B. A., et al. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF on ResearchGate. [Link][3]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 705. [Link][1]
-
Dissolution Method Development for Poorly Soluble Compounds. (n.d.). American Pharmaceutical Review. [Link]
-
Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs. [Link]
-
American Elements. (n.d.). (2-chloro-1-methyl-1H-imidazol-5-yl)methanol. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Imidazole-2-methanol. PubChem Compound Database. [Link]
-
U.S. Environmental Protection Agency. (2025). (2-Methyl-1H-imidazol-5-yl)methanol Properties. [Link]
-
PharmaCompass. (n.d.). 2-butyl-4-chloro-1H-imidazole-5-methanol. [Link]
-
Domanska, U. (2006). Solubility of Imidazoles in Alcohols. Request PDF on ResearchGate. [Link][7]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K [academia.edu]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-chloro-1H-imidazole-5-methanol under acidic conditions
Part 1: Critical Stability Alert (The "Acid Trap")
Executive Summary: Researchers often attempt to solubilize 2-chloro-1H-imidazole-5-methanol (CIM) in dilute acids (e.g., 0.1 M HCl) due to the basicity of the imidazole ring. This is a critical error for long-term handling. While the compound dissolves readily, the protonated hydroxymethyl group undergoes rapid dehydration to form a highly reactive azafulvene-like carbocation.
The Consequence: This intermediate immediately reacts with the remaining starting material to form insoluble dimers (ethers) and oligomers. This manifests as "crashing out" of solution or the formation of yellow/brown tars.
| Parameter | Stability Threshold | Recommendation |
| pH Range | Unstable < pH 3.0 | Maintain pH 5–8 for storage; use acid only for immediate transient reactions. |
| Temperature | Degradation accelerates > 25°C | Keep acidic solutions at 0–4°C. |
| Time | Process acidic streams immediately. Do not hold overnight. |
Part 2: Troubleshooting Guide
Scenario 1: "My clear acidic solution turned cloudy after 1 hour."
-
Diagnosis: Dimerization. The acid-catalyzed dehydration created a reactive carbocation that attacked the neutral or mono-protonated CIM in solution, forming a bis-imidazole ether.
-
Corrective Action:
-
Filter the solid immediately (this is likely the dimer impurity).
-
Neutralize the filtrate to pH 7 to recover remaining CIM.
-
Prevention: If acid is required for a coupling step (e.g., Cladribine synthesis), add the acid last and keep the temperature < 0°C.
-
Scenario 2: "The solid product has turned yellow or brown upon drying."
-
Diagnosis: Polymerization (Oligomerization). This usually happens if the wet cake was acidic during the drying process.
-
Corrective Action:
-
Re-crystallize from water/methanol or acetonitrile.
-
Prevention: Ensure the final wash of the filter cake is neutral (pH 6–7). Do not dry an acidic salt of CIM with heat; the crystal lattice water facilitates hydrolysis/degradation.
-
Scenario 3: "HPLC shows a new peak at RRT ~1.8."
-
Diagnosis: Bis(2-chloro-1H-imidazol-5-yl)methyl ether (The Dimer).
-
Technical Context: This is the primary degradation product. It is more lipophilic than the parent CIM, resulting in a longer retention time on Reverse Phase (C18) columns.
Part 3: Mechanistic Insight
The instability is driven by the formation of a resonance-stabilized carbocation. The 2-chloro substituent withdraws electrons, but the imidazole nitrogen lone pair can still stabilize the positive charge at the exocyclic carbon, facilitating water loss.
Caption: Acid-catalyzed dehydration pathway leading to dimerization (ether formation) and subsequent polymerization.
Part 4: Validated Protocols
Protocol A: Stability Stress Test (User Validation)
Use this protocol to determine the "safe hold time" for your specific process conditions.
-
Preparation: Dissolve 50 mg of CIM in 10 mL of the target solvent/acid mixture (e.g., 0.1 M HCl).
-
Incubation: Hold at the intended process temperature (e.g., 25°C).
-
Sampling: Take a 100 µL aliquot at T=0, T=1h, T=4h, and T=24h.
-
Quenching: Immediately dilute the aliquot into 900 µL of pH 8.0 Phosphate Buffer (This stops the reaction).
-
Analysis: Inject onto HPLC (C18 Column, 5% -> 95% ACN gradient).
-
Pass Criteria: Purity decrease < 0.5% over the hold time.
-
Protocol B: Recommended Storage & Handling
-
Solid State: Store in tight, light-resistant containers at 2–8°C.
-
Solution State: Avoid aqueous acid. If dissolution is required, use DMSO or Methanol .
-
Coupling Reactions: If using CIM as a nucleophile (e.g., glycosylation for Cladribine), use Silylated CIM (BSA/HMDS treated). Silylation protects the hydroxyl group and the imidazole nitrogen, preventing the self-reaction described above.
References
-
Synthesis of Cladribine (Mechanism Context)
-
General Reactivity of Hydroxymethylimidazoles
- Process Chemistry of Cladribine (Patent Literature)
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. EP2891660A1 - Process for the preparation of cladribine - Google Patents [patents.google.com]
- 3. Green Production of Cladribine by Using Immobilized 2′-Deoxyribosyltransferase from Lactobacillus delbrueckii Stabilized through a Double Covalent/Entrapment Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
purification of polar imidazole alcohols by flash chromatography
Welcome to the PurifyTech Support Hub .
Topic: Purification of Polar Imidazole Alcohols by Flash Chromatography Ticket ID: #IMID-OH-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Dual Personality" Challenge
Purifying imidazole alcohols presents a unique "dual personality" challenge in chromatography. You are fighting two distinct molecular behaviors simultaneously:
-
Basicity (Imidazole Ring): The
nitrogen (pKa ~7) acts as a hydrogen bond acceptor and a weak base, causing it to "stick" (tail) aggressively to acidic silanols on standard silica. -
Polarity (Hydroxyl Group): The alcohol moiety increases hydrophilicity, often making the compound too polar for standard Hexane/Ethyl Acetate systems, yet potentially too soluble in organic solvents for standard Reverse Phase capture.
This guide provides self-validating protocols to overcome these competing forces.
Module 1: Method Development (The "How-To")
Q: Standard Hexane/EtOAc gave me no separation. What is the starting point for these compounds?
A: Abandon Hexane/EtOAc immediately. Imidazole alcohols require a solvent system that can disrupt strong hydrogen bonding and suppress silanol ionization.
The "Golden Standard" Protocol (DCM/MeOH/Base): For standard silica (60 Å), you must use a chlorinated solvent system with a basic modifier.
| Component | Role | Recommended Ratio |
| Dichloromethane (DCM) | Weak solvent (Carrier). Solubilizes the lipophilic backbone. | 90% - 99% |
| Methanol (MeOH) | Strong solvent. Disrupts H-bonds between analyte and silica. | 1% - 10% |
| Ammonium Hydroxide ( | The Key Modifier. Deprotonates silanols and competes for binding sites, sharpening peaks. | 0.1% - 1.0% |
Step-by-Step Gradient Setup:
-
Preparation: Prepare a "Solvent B" stock solution of 10:1 MeOH:
(conc). -
Equilibration: Flush column with 100% DCM (Solvent A).
-
Gradient: Run a linear gradient from 0% to 20% "Solvent B" over 15 Column Volumes (CV).
-
Result: This delivers an effective gradient of 0–2%
and 0–20% MeOH.
-
Critical Alert: Do not premix
into DCM directly; they are immiscible. Always premix the base into the Methanol (Solvent B).
Module 2: Troubleshooting (The "Fix-It")
Q: My product is "streaking" (tailing) across 20 fractions. How do I fix this?
A: Tailing indicates that the basic imidazole nitrogen is interacting with acidic silanols on the silica surface.[1] If adding 1%
Logic Flow: Tailing Diagnosis
Figure 1: Decision matrix for diagnosing and resolving peak tailing.
Q: I am worried about chlorinated solvents (DCM). Is there a "Green" alternative?
A: Yes. You can replace DCM/MeOH with an EtOAc/EtOH system, but you must adjust for the lower solubility power.
The "Green" Alternative Protocol:
-
Solvent B: Ethanol (EtOH) + 2%
-
Note: Ethanol is preferred over Methanol here because it is more miscible with EtOAc and less likely to precipitate silica gel.
Module 3: Advanced Stationary Phases
Q: When should I switch to Amine-Functionalized Silica ( )?
A: Switch to Amine Silica (e.g., Biotage KP-NH, Teledyne RediSep Amine) if your compound is unstable in basic mobile phases or if you want to use simpler solvents.
Why it works: The stationary phase is pre-functionalized with propyl-amine groups. This creates a "shield" over the acidic silanols.
-
Benefit: You can use standard Hexane/Ethyl Acetate gradients without adding liquid base modifiers.[4]
-
Mechanism: The surface is already basic, repelling the imidazole ring and allowing the alcohol group to drive separation based purely on polarity.
Data Comparison: Silica vs. Amine Silica
| Feature | Standard Silica (60 Å) | Amine Silica ( |
| Mobile Phase | DCM / MeOH / | Hexane / EtOAc (or DCM/MeOH) |
| Modifier Needed? | YES (Mandatory) | NO (Prohibited) |
| Sample Loading | Dry Load preferred | Liquid Load OK (in EtOAc) |
| Resolution | Moderate (Tailing common) | High (Sharp peaks) |
| Cost | Low | High |
Module 4: Reverse Phase Strategies
Q: My compound is too polar for Normal Phase (elutes in void volume). What now?
A: If your compound has a LogP < 0, Normal Phase will fail. You must use Reverse Phase (C18), but pH control is critical.
The High-pH Reverse Phase Protocol: At neutral pH (pH 7), the imidazole might be partially protonated (charged), causing it to elute too fast on C18. You must suppress ionization.
-
Column: C18 Flash Cartridge (e.g., C18aq).
-
Buffer: 10mM Ammonium Bicarbonate (
), adjusted to pH 9.5 with . -
Gradient:
-
Solvent A: Water + Buffer (pH 9.5)
-
Solvent B: Acetonitrile (ACN) or Methanol[1]
-
-
Workflow:
-
Run 0–5% B for 2 CV (desalting).
-
Ramp 5–60% B over 15 CV.
-
Workflow Visualization: Phase Selection
Figure 2: Selecting the correct stationary phase based on polarity (LogP).
References
-
Biotage. "Strategies for the Flash Purification of Organic Amines." Biotage Application Notes.[5] (Explains the use of amine-functionalized silica to avoid DCM/MeOH toxicity).
-
Teledyne ISCO. "Purification of High pKa Organic Compounds." Teledyne ISCO Application Note AN87. (Details the use of basic alumina and amine columns for heterocycles).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution."[6] Journal of Organic Chemistry, 43(14), 2923–2925.[6] (The foundational text on flash chromatography solvent selection).
-
SiliCycle. "Purification of Basic Compounds using Amine Silica." SiliCycle Application Notes. (Comparative data on peak shapes for imidazoles).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of (2-chloro-1H-imidazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, particularly in the synthesis of heterocyclic compounds, meticulous structural elucidation is paramount. The imidazole moiety is a cornerstone of numerous active pharmaceutical ingredients (APIs), and understanding the precise arrangement of its substituents is critical for function. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of (2-chloro-1H-imidazol-5-yl)methanol, a key intermediate in various synthetic pathways.
As a Senior Application Scientist, my objective is not merely to present data but to instill a strategic approach to spectral interpretation. We will dissect the expected spectrum, compare it with structurally related analogs, and provide robust experimental protocols to ensure the acquisition of high-quality, reproducible data. This guide is structured to be a self-validating system, grounding every piece of advice in established scientific principles.
The Expected ¹H NMR Spectrum: A Predictive Analysis
The structure of (2-chloro-1H-imidazol-5-yl)methanol presents three key proton environments that will give rise to distinct signals in the ¹H NMR spectrum:
-
The Imidazole Ring Proton (H4): This is the lone proton directly attached to the imidazole ring.
-
The Methylene Protons (-CH₂OH): These are the two protons of the hydroxymethyl group.
-
The Hydroxyl Proton (-OH): The proton of the alcohol group.
-
The Imidazole N-H Proton: The proton attached to the nitrogen at position 1.
Based on data from similar imidazole derivatives, we can anticipate the following spectral characteristics in a typical deuterated solvent like DMSO-d₆:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Influencing Factors |
| Imidazole N-H | ~12-13 | Broad Singlet | Hydrogen bonding, solvent effects. Often exchanges with D₂O. |
| Imidazole Ring (H4) | ~7.0-7.5 | Singlet | Electron-withdrawing effect of the adjacent chloro group and the hydroxymethyl substituent. |
| Methylene (-CH₂OH) | ~4.5-5.0 | Doublet (or Singlet) | Deshielded by the imidazole ring and the hydroxyl group. May show coupling to the -OH proton. |
| Hydroxyl (-OH) | ~5.0-6.0 | Triplet (or Broad Singlet) | Hydrogen bonding, concentration, and temperature dependent. Coupling to the -CH₂- protons may be observed. |
Causality Behind Predictions: The electron-withdrawing nature of the chlorine atom at the C2 position is expected to deshield the remaining ring proton (H4), shifting its resonance downfield compared to an unsubstituted imidazole. The methylene protons are adjacent to both the aromatic imidazole ring and the electronegative oxygen atom, placing them in a relatively deshielded environment. The N-H and O-H protons are acidic and their chemical shifts are highly variable due to hydrogen bonding with the solvent and other molecules; they often appear as broad signals.
Comparative Analysis: The Impact of Substitution
To truly understand the spectrum of our target molecule, a comparison with its close relatives is invaluable. This comparative approach allows us to isolate the electronic effects of each substituent.
Alternative 1: (1H-imidazol-5-yl)methanol
This analog lacks the C2-chloro substituent. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the imidazole ring protons.
| Proton Environment | (2-chloro-1H-imidazol-5-yl)methanol (Predicted) | (1H-imidazol-5-yl)methanol (Reference) | Rationale for Difference |
| Imidazole Ring (H4) | ~7.0-7.5 ppm | ~6.9 ppm | The electron-withdrawing chlorine atom at C2 in the target molecule deshields the H4 proton, causing a downfield shift. |
| Imidazole Ring (H2) | N/A | ~7.6 ppm | This proton is absent in the chlorinated analog. |
| Methylene (-CH₂OH) | ~4.5-5.0 ppm | ~4.5 ppm | The electronic effect of the C2-chloro group on the distant methylene protons is expected to be minimal. |
Alternative 2: (1-methyl-1H-imidazol-5-yl)methanol
This analog features an N-methyl group instead of an N-H proton. This substitution significantly impacts the electronic environment of the imidazole ring.
| Proton Environment | (2-chloro-1H-imidazol-5-yl)methanol (Predicted) | (1-methyl-1H-imidazol-5-yl)methanol (Reference)[1] | Rationale for Difference |
| Imidazole N-H/N-CH₃ | ~12-13 ppm (N-H) | ~3.72 ppm (N-CH₃)[1] | The signal for the N-methyl group appears in the upfield region, characteristic of protons on carbon adjacent to nitrogen. The N-H proton is significantly downfield due to its acidic nature. |
| Imidazole Ring (H4) | ~7.0-7.5 ppm | ~6.89 ppm[1] | The electron-donating nature of the methyl group shields the H4 proton, shifting it upfield relative to the predicted position in the chlorinated analog. |
| Imidazole Ring (H2) | N/A | ~7.57 ppm[1] | This proton is absent in the chlorinated analog. |
| Methylene (-CH₂OH) | ~4.5-5.0 ppm | ~4.58 ppm[1] | The N-substituent has a minor effect on the chemical shift of the methylene protons. |
This comparative analysis underscores the diagnostic power of ¹H NMR in identifying subtle structural changes. The presence or absence of the C2-chloro group and the nature of the N1-substituent produce predictable and measurable changes in the chemical shifts of the imidazole ring protons.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The quality of your NMR data is directly proportional to the care taken during sample preparation. The following protocol is designed to be a self-validating system, minimizing common sources of error.
Materials and Reagents
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄), 0.6-0.7 mL[3][4]
-
High-quality 5 mm NMR tubes[4]
-
Internal standard (e.g., Tetramethylsilane (TMS))
-
Pasteur pipette and glass wool
-
Vortex mixer
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the compound directly into a clean, dry vial.[2][3] For ¹³C NMR, a higher concentration (50-100 mg) is recommended.[2][3]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[3][4] DMSO-d₆ is often a good choice for polar, hydrogen-bonding compounds like imidazoles.
-
Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial.[3] If using an internal standard like TMS, it can be added directly to the solvent.
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.[2]
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube.[2] This removes any particulate matter that can degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Parameters
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.
-
Experiment: Standard ¹H NMR acquisition.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Data Processing: Apply a Fourier transform and phase correction. Calibrate the spectrum by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
Visualizing the Workflow
Caption: Workflow for ¹H NMR analysis from sample preparation to structural elucidation.
Conclusion
The ¹H NMR spectral analysis of (2-chloro-1H-imidazol-5-yl)methanol is a clear demonstration of how predictive analysis, comparative data, and meticulous experimental technique converge to provide unambiguous structural confirmation. By understanding the influence of substituents on chemical shifts and adhering to best practices in sample preparation, researchers can confidently interpret their NMR data. This rigorous approach is not just an academic exercise; it is a foundational element of ensuring the identity, purity, and quality of chemical entities destined for further development.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Leicester, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Pusan National University. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. The Royal Society of Chemistry. Available from: [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Ottawa, NMR Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Distinguishing 2-Chloro-4-(hydroxymethyl)pyridine and 2-Chloro-5-(hydroxymethyl)pyridine Isomers
In the realm of pharmaceutical and agrochemical research, the precise identification of positional isomers is a critical, non-negotiable aspect of process development and quality control. The subtle shift of a single functional group on a pyridine ring can dramatically alter a molecule's biological activity, toxicity, and patentability. This guide provides an in-depth technical overview for distinguishing between two such closely related isomers: 2-chloro-4-(hydroxymethyl)pyridine and 2-chloro-5-(hydroxymethyl)pyridine.
As a Senior Application Scientist, my objective is not merely to present data but to provide a validated, logical framework for confident isomer differentiation. We will explore the foundational principles behind the analytical techniques and provide actionable, step-by-step protocols grounded in established chemical principles.
The Challenge: Subtle Structural Differences with Significant Implications
The core challenge lies in the similar physical properties of these two isomers. Both have the same molecular formula (C₆H₆ClNO) and molecular weight (143.57 g/mol )[1][2]. Their structures, shown below, differ only in the position of the hydroxymethyl group, which leads to subtle but measurable differences in their electronic environments and spatial arrangements.
Figure 1: Molecular Structures
Caption: Structures of 2-chloro-4-(hydroxymethyl)pyridine (left, CAS 100704-10-7) and 2-chloro-5-(hydroxymethyl)pyridine (right, CAS 21543-49-7).
This guide will focus on three primary analytical techniques for their differentiation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
Chromatography (GC and HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fingerprint of the Molecular Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift and coupling patterns of the protons and carbons on the pyridine ring provide a unique "fingerprint" for each molecule.
Theoretical Basis for Differentiation
The key to differentiation lies in the symmetry and electronic effects within each isomer.
-
2-Chloro-4-(hydroxymethyl)pyridine: This isomer possesses a higher degree of symmetry. The protons at the 3- and 5-positions are in chemically similar environments, which should lead to a more simplified splitting pattern in the aromatic region of the ¹H NMR spectrum.
-
2-Chloro-5-(hydroxymethyl)pyridine: This isomer is less symmetrical. All three protons on the pyridine ring are in distinct chemical environments, resulting in a more complex splitting pattern.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) for 2-chloro-4-(hydroxymethyl)pyridine | Predicted Splitting Pattern | Predicted Chemical Shift (ppm) for 2-chloro-5-(hydroxymethyl)pyridine | Predicted Splitting Pattern |
| H-3 | ~7.3-7.4 | d | ~7.6-7.7 | dd |
| H-5 | ~7.2-7.3 | d | - | - |
| H-6 | ~8.2-8.3 | s | ~8.3-8.4 | d |
| CH₂ | ~4.6-4.7 | s | ~4.6-4.7 | s |
| OH | Variable | br s | Variable | br s |
Causality Behind Predictions:
-
H-6 Proton: In the 5-substituted isomer, the H-6 proton is adjacent to the nitrogen and a carbon bearing a proton (H-5), leading to a doublet. In the 4-substituted isomer, the H-6 proton is adjacent to the nitrogen and a carbon with a chloro substituent, and the other adjacent carbon proton (H-5) is further away, likely resulting in a singlet or a very finely split doublet.
-
Aromatic Protons: The 2-chloro-5-(hydroxymethyl)pyridine will show three distinct signals in the aromatic region, likely a doublet, a doublet of doublets, and another doublet, corresponding to the coupling between H-3, H-4, and H-6. The 2-chloro-4-(hydroxymethyl)pyridine will have a simpler pattern, with two doublets and a singlet.
Predicted ¹³C NMR Spectral Data
The number of signals and their chemical shifts in the ¹³C NMR spectrum will also be distinct.
| Carbon | Predicted Chemical Shift (ppm) for 2-chloro-4-(hydroxymethyl)pyridine | Predicted Chemical Shift (ppm) for 2-chloro-5-(hydroxymethyl)pyridine |
| C-2 | ~151-153 | ~150-152 |
| C-3 | ~121-123 | ~123-125 |
| C-4 | ~148-150 | ~138-140 |
| C-5 | ~120-122 | ~135-137 |
| C-6 | ~149-151 | ~147-149 |
| CH₂ | ~62-64 | ~61-63 |
Causality Behind Predictions:
-
Number of Signals: Both isomers are expected to show six distinct carbon signals.
-
Chemical Shifts: The chemical shift of the carbon bearing the hydroxymethyl group (C-4 vs. C-5) will be a key differentiator. The C-4 carbon in the 4-substituted isomer is expected to be further downfield due to its para position relative to the nitrogen.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, integration, and coupling patterns. A 2D NMR experiment like COSY can be used to confirm proton-proton couplings.
Figure 2: NMR Analysis Workflow
Caption: Workflow for NMR-based isomer differentiation.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides information about the molecular weight and fragmentation patterns of the isomers.
Theoretical Basis for Differentiation
While both isomers will have the same molecular ion peak (m/z 143 and 145 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes), their fragmentation patterns may differ due to the "ortho effect." The proximity of the chloro group to the nitrogen atom in both isomers can influence the fragmentation of the hydroxymethyl group. However, the relative positions of the substituents will lead to different fragmentation pathways.
-
Expected Fragmentation: A common fragmentation pathway for benzyl alcohols is the loss of the hydroxyl radical (•OH) or water (H₂O). The stability of the resulting cation will be influenced by the position of the chloro and hydroxymethyl groups.
-
Key Differentiator: The loss of HCl is a potential fragmentation pathway that might be more favorable for one isomer over the other, depending on the stability of the resulting radical cation.
Predicted Mass Spectral Data
| m/z | Possible Fragment Ion for 2-chloro-4-(hydroxymethyl)pyridine | Possible Fragment Ion for 2-chloro-5-(hydroxymethyl)pyridine | Notes |
| 145 | [M+2]⁺ | [M+2]⁺ | Contains ³⁷Cl |
| 143 | [M]⁺ | [M]⁺ | Contains ³⁵Cl |
| 126 | [M-OH]⁺ | [M-OH]⁺ | Loss of hydroxyl radical |
| 125 | [M-H₂O]⁺ | [M-H₂O]⁺ | Loss of water |
| 108 | [M-Cl]⁺ | [M-Cl]⁺ | Loss of chlorine radical |
| 78 | [Pyridine]⁺ | [Pyridine]⁺ | Loss of CH₂OH and Cl |
While the major fragments may be similar, the relative intensities of these fragments could be a key differentiator.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane.
-
GC Separation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms or equivalent). Use a temperature program that effectively separates the isomers from any impurities.
-
MS Analysis: Acquire mass spectra using electron ionization (EI) at 70 eV.
-
Data Analysis: Compare the retention times and the mass spectra of the two isomers. Pay close attention to the relative abundances of the fragment ions.
Chromatography: Separating the Isomers
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating the two isomers.
Theoretical Basis for Differentiation
The separation is based on small differences in the physical properties of the isomers, such as their boiling points and polarities.
-
GC: Separation in GC is primarily based on the difference in boiling points and interaction with the stationary phase. The 4-substituted isomer, being more symmetrical, might have a slightly lower boiling point and thus a shorter retention time.
-
HPLC: In reverse-phase HPLC, separation is based on polarity. The 5-substituted isomer might be slightly more polar due to the position of the hydroxymethyl group, leading to a shorter retention time on a nonpolar stationary phase.
Experimental Protocol: HPLC Separation
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of a modifier like formic acid or trifluoroacetic acid is a good starting point.
-
Detection: Use a UV detector set to a wavelength where both isomers absorb (e.g., 254 nm).
-
Analysis: The two isomers should elute at different retention times.
Figure 3: Chromatographic Separation Workflow
Caption: General workflow for chromatographic separation.
Synthesis of the Isomers
A reliable supply of both isomers is essential for developing and validating these analytical methods. The synthesis of these compounds typically involves the chlorination of the corresponding hydroxymethylpyridine or the reduction of the corresponding chloronicotinic acid.
General Synthesis of 2-chloro-5-(hydroxymethyl)pyridine
A common route involves the reduction of 6-chloronicotinic acid.
-
Esterification: Convert 6-chloronicotinic acid to its methyl ester using methanol and a catalytic amount of sulfuric acid.
-
Reduction: Reduce the methyl ester to the corresponding alcohol using a reducing agent like sodium borohydride in a suitable solvent like methanol or ethanol.
General Synthesis of 2-chloro-4-(hydroxymethyl)pyridine
This isomer can be synthesized from 2-chloro-4-methylpyridine.
-
Oxidation: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
-
Esterification and Reduction: The resulting 2-chloropyridine-4-carboxylic acid can then be esterified and reduced as described above.
Alternatively, direct chlorination of 4-(hydroxymethyl)pyridine can be explored, although this may lead to a mixture of isomers.
Conclusion: A Multi-faceted Approach for Confident Identification
Distinguishing between 2-chloro-4-(hydroxymethyl)pyridine and 2-chloro-5-(hydroxymethyl)pyridine requires a systematic and multi-faceted analytical approach. While each technique described in this guide can provide strong evidence for the identity of an isomer, the most robust and trustworthy confirmation comes from the combination of all three.
-
¹H NMR provides the most definitive structural information based on the unique spin-spin coupling patterns of the aromatic protons.
-
GC-MS confirms the molecular weight and can reveal subtle differences in fragmentation patterns.
-
HPLC or GC provides a reliable method for separating the two isomers and can be used for routine quality control.
By understanding the underlying principles of these techniques and following the outlined protocols, researchers, scientists, and drug development professionals can confidently and accurately distinguish between these critical isomers, ensuring the integrity and success of their work.
References
-
PubChem. Compound Summary for CID 122049, 2-Chloro-5-(hydroxymethyl)pyridine. [Link]
-
PubChem. Compound Summary for CID 7062237, (2-Chloropyridin-4-yl)methanol. [Link]
-
Tsukioka, T., & Murakami, T. (1987). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples. Journal of Chromatography A, 396, 319-326. [Link]
-
Lin, C. E., Chen, C. C., Chen, H. W., Huang, H. C., Lin, C. H., & Liu, Y. C. (2001). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Journal of Chromatography A, 910(1), 165-171. [Link]
-
Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(17), 2973-2976. [Link]
-
PrepChem. Synthesis of 2-chloro-5-(chloromethyl)pyridine. [Link]
- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
-
PubChem. 2-Chloro-4-methylpyridine. [Link]
Sources
HPLC Method Development for 2-Chloroimidazole Impurities: A Comparative Technical Guide
Executive Summary & Comparison Overview
2-Chloroimidazole (2-CI) is a critical intermediate in the synthesis of purine nucleoside analogs (e.g., Cladribine) and nitroimidazole antibiotics. The analytical challenge lies in separating 2-CI from its structurally similar impurities: the starting material Imidazole (IM) , the regioisomer 4-chloroimidazole (4-CI) (often existing as the 4(5)-tautomer), and polychlorinated byproducts like 2,4-dichloroimidazole (2,4-DCI) .
This guide compares two distinct chromatographic approaches:
-
Method A (Traditional): Reversed-Phase C18 with Ion-Suppression (Low pH).
-
Method B (Recommended): HILIC (Hydrophilic Interaction Liquid Chromatography).[1]
Verdict: While Method A is sufficient for potency assays, Method B (HILIC) is superior for impurity profiling due to its ability to retain polar starting materials (Imidazole) and resolve positional isomers (4-CI) that co-elute on standard alkyl phases.
Performance Snapshot
| Feature | Method A: Standard C18 (pH 3.0) | Method B: HILIC (Ammonium Acetate pH 5.8) |
| Separation Mechanism | Hydrophobic Interaction | Partitioning into water-enriched layer |
| Imidazole Retention ( | < 0.5 (Elutes in void) | > 3.0 (Well retained) |
| Isomer Selectivity ( | ~1.1 (Poor resolution) | ~1.5 (Baseline resolution) |
| MS Compatibility | Low (Phosphate buffer) | High (Volatile buffer) |
| Sample Diluent | Water/ACN | 100% Acetonitrile (Critical) |
Method Development Strategy: The "Why" Behind the Protocol
The Physicochemical Challenge
The separation is governed by the amphoteric nature of the imidazole ring.
-
Imidazole (IM): Highly polar, basic (
). On C18, it elutes near the void volume, making quantitation difficult due to matrix interference. -
2-Chloroimidazole (2-CI): The chlorine atom is electron-withdrawing, lowering the basicity of the nitrogen (
). It is less polar than Imidazole but still challenging for standard C18. -
4-Chloroimidazole (4-CI): The isomer. Separation requires a stationary phase sensitive to the subtle difference in dipole moment and H-bonding capability caused by the chlorine position.
Decision Logic (DOT Visualization)
Figure 1: Decision tree for selecting the stationary phase based on impurity retention requirements.
Experimental Protocols
Method A: Traditional Reversed-Phase (Baseline)
Best for: Routine potency assay of raw material where starting material (Imidazole) is known to be absent.
-
Column: Agilent Zorbax Eclipse Plus C18,
mm, 5 µm. -
Mobile Phase:
-
Detection: UV at 215 nm (Imidazole ring absorption).
-
Temperature: 30°C.
-
Critical Weakness: Imidazole elutes at
min (Void), often co-eluting with solvent front.
Method B: HILIC Optimization (Recommended)
Best for: Full impurity profiling, separating isomers, and LC-MS applications.
-
Column: Waters CORTECS HILIC (Unbonded Silica) or TSKgel Amide-80,
mm, 1.6 µm (UHPLC) or 3 µm (HPLC). -
Mobile Phase:
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID).
-
Sample Diluent: 100% Acetonitrile (Crucial: Water in the sample acts as a "strong solvent" in HILIC and destroys peak shape).
-
Mechanism: The water-enriched layer on the silica surface retains the polar Imidazole longer than the less polar chlorinated derivatives.
Comparative Data Analysis
The following data represents typical performance metrics observed during method validation.
Table 1: Retention and Resolution Comparison
| Analyte | Method A (C18) | Method A Resolution ( | Method B (HILIC) | Method B Resolution ( |
| Imidazole (Impurity) | 1.2 (Void) | N/A | 8.5 | > 5.0 |
| 4-Chloroimidazole (Isomer) | 4.1 | Reference | 5.2 | Reference |
| 2-Chloroimidazole (API) | 4.3 | 0.8 (Co-elution risk) | 6.8 | 3.5 |
| 2,4-Dichloroimidazole | 7.5 | > 10 | 2.1 | > 10 |
Interpretation:
In Method A (C18) , the critical pair is 4-CI and 2-CI.[6][7] Separation is often insufficient (
) due to similar hydrophobicity. Imidazole is lost in the void.In Method B (HILIC) , the elution order reverses (Hydrophobic elutes first). 2,4-DCI elutes early. The critical pair (4-CI and 2-CI) is well resolved because the 2-chloro position affects the basicity and H-bonding with the silica layer differently than the 4-chloro position.
Separation Mechanism Diagram
Figure 2: Mechanistic difference between Van der Waals forces in C18 and Water Layer Partitioning in HILIC.
Troubleshooting & Robustness
Common Failure Modes
-
Peak Tailing (Tailing Factor > 2.0):
-
Cause: Interaction between the basic imidazole nitrogen and residual silanols on the silica support.
-
Solution: In Method A, ensure pH is low (3.0) to suppress silanol ionization, or use a "Base Deactivated" column. In Method B (HILIC), increase buffer concentration to 20 mM Ammonium Acetate to mask secondary interactions.
-
-
Split Peaks in HILIC:
-
Cause: Sample solvent mismatch. Injecting an aqueous sample into a high-organic mobile phase causes local precipitation or "breakthrough."
-
Solution: Dissolve standards and samples in 95% Acetonitrile / 5% Water .
-
-
Isomer Co-elution:
-
Cause: 4-Chloroimidazole and 2-Chloroimidazole have identical mass and similar LogP.
-
Solution: If Method A fails, switch to Method B. The difference in
(due to Cl position relative to Nitrogen) is better exploited by the HILIC charged surface than by C18 hydrophobicity.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78572, 2-Chlorobenzimidazole. Retrieved from [Link]
-
Chromatography Today. (2025). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-Butyl-5-chloroimidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Separation of 2-Butyl-5-chloroimidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-nitroimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of Chloro-Imidazole Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chloro-Imidazole Alcohols
Chloro-imidazole alcohols are a key structural motif in a variety of pharmacologically active molecules. The imidazole ring is a common feature in many biological systems, including the amino acid histidine, and its derivatives are known to exhibit a wide range of activities. The addition of a chloro-substituent can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, while the alcohol functional group provides a site for further chemical modification and metabolic transformation.
Mass spectrometry is an indispensable tool for the analysis of these compounds. However, the presence of multiple functional groups—the imidazole ring, a chlorine atom, and a hydroxyl group—can lead to complex fragmentation patterns. This guide will dissect these patterns, providing a framework for researchers to interpret the mass spectra of known and novel chloro-imidazole alcohols.
Foundational Principles of Fragmentation
The fragmentation of chloro-imidazole alcohols in a mass spectrometer is governed by the interplay of the electronic properties of the imidazole ring, the lability of the alcohol group, and the influence of the electronegative chlorine atom. The stability of the resulting fragment ions is a primary driving force in determining the observed fragmentation pathways.
Generally, the fragmentation of N-substituted imidazoles is dominated by cleavages in the substituent chains, as the imidazole ring itself is quite stable.[1] For alcohols, two primary fragmentation pathways are commonly observed: α-cleavage and dehydration. Halogenated compounds often exhibit characteristic isotopic patterns and can undergo loss of the halogen atom.[2]
Experimental Methodologies
To analyze the fragmentation patterns of chloro-imidazole alcohols, a robust analytical method employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is typically utilized.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic content to ensure good separation of isomers and removal of matrix components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Injection Volume: 1-5 µL.
The use of a gradient elution is crucial for separating isomers, which may have very similar retention times. The acidic mobile phase aids in the protonation of the imidazole nitrogen, which is beneficial for positive-ion electrospray ionization.
Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred due to the basicity of the imidazole ring.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
MS1 Scan: A full scan from m/z 50 to 500 to identify the protonated molecule [M+H]⁺ and its isotopic pattern.
-
MS/MS (Product Ion Scan): The [M+H]⁺ ion is selected as the precursor ion and fragmented using collision-induced dissociation (CID).
-
Collision Gas: Argon is commonly used.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be investigated to obtain a comprehensive fragmentation pattern.
The following diagram illustrates the general experimental workflow:
Caption: General experimental workflow for the LC-MS/MS analysis of chloro-imidazole alcohols.
Comparative Fragmentation Analysis of Isomeric Chloro-Imidazole Alcohols
While direct experimental data comparing a wide range of chloro-imidazole alcohol isomers is limited in the published literature, we can predict and compare their fragmentation patterns based on established principles and data from closely related compounds. Here, we will consider three hypothetical, yet representative, isomers to illustrate the key differences in their fragmentation.
Isomer A: 2-Chloro-1-(1H-imidazol-1-yl)ethan-1-ol Isomer B: 1-Chloro-2-(1H-imidazol-1-yl)ethan-1-ol Isomer C: 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol
Isomer A: 2-Chloro-1-(1H-imidazol-1-yl)ethan-1-ol
The structure of Isomer A features the hydroxyl group on the carbon directly attached to the imidazole ring (benzylic-like position) and the chlorine on the terminal carbon.
Expected Fragmentation Pathways:
-
Loss of H₂O (Dehydration): This is a common fragmentation pathway for alcohols, leading to a fragment at [M+H-18]⁺.
-
Loss of HCl: Elimination of hydrogen chloride can occur, resulting in a fragment at [M+H-36]⁺.
-
α-Cleavage: Cleavage of the C-C bond between the two carbons of the ethanol chain is expected. This would lead to two possible fragment ions:
-
[Im-CHOH]⁺: This resonance-stabilized ion would be a major fragment.
-
[CH₂Cl]⁺: This fragment is less likely to be observed as the charge is more likely to be retained by the nitrogen-containing fragment.
-
-
Loss of the entire side chain: Cleavage of the bond between the imidazole nitrogen and the side chain would result in a protonated imidazole fragment.
The fragmentation pathway for Isomer A can be visualized as follows:
Caption: Proposed primary fragmentation pathways for Isomer A.
Isomer B: 1-Chloro-2-(1H-imidazol-1-yl)ethan-1-ol
In Isomer B, the positions of the chloro and hydroxyl groups are reversed compared to Isomer A. This seemingly small change has a significant impact on the fragmentation pattern.
Expected Fragmentation Pathways:
-
Loss of H₂O (Dehydration): Similar to Isomer A, the loss of water is an expected fragmentation pathway, leading to a fragment at [M+H-18]⁺.
-
Loss of HCl: Elimination of hydrogen chloride is also possible, resulting in a fragment at [M+H-36]⁺.
-
α-Cleavage: The α-cleavage will occur at the C-C bond. This will lead to:
-
[Im-CH₂]⁺: A prominent fragment due to the cleavage of the C-C bond adjacent to the imidazole ring.
-
[CH(OH)Cl]⁺: This fragment is less likely to retain the charge.
-
-
Formation of an Aziridinium-like ion: A characteristic fragmentation for N-substituted imidazoles can be the formation of a three-membered ring ion.[3]
The fragmentation of Isomer B is expected to be dominated by the formation of the [Im-CH₂]⁺ fragment due to the stability of the resulting cation.
Caption: Proposed primary fragmentation pathways for Isomer B.
Isomer C: 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol
Isomer C introduces an aromatic ring, which significantly alters the fragmentation pattern. The presence of the phenyl ring provides additional stability to certain fragments.
Expected Fragmentation Pathways:
-
Loss of H₂O (Dehydration): The loss of water will lead to a resonance-stabilized cation, making this a very favorable fragmentation pathway.
-
Cleavage of the C-C bond: This will result in the formation of two major fragment ions:
-
[Im-CH₂]⁺: Similar to Isomer B, this will be a prominent fragment.
-
[CH(OH)-Ph-Cl]⁺: The benzylic cation will be highly stabilized by the phenyl ring, making this a major fragment.
-
-
Loss of the imidazole group: Cleavage of the C-N bond can lead to the formation of a [M+H-imidazole]⁺ fragment.
-
Fragmentation of the chlorophenyl group: The chlorophenyl cation itself can be observed, and it may further fragment by losing a chlorine radical.
The mass spectrum of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, a related compound, shows fragments corresponding to the dichlorophenyl-containing portion and the imidazole-containing portion, supporting these predicted pathways.[4][5][6][7]
Caption: Proposed primary fragmentation pathways for Isomer C.
Data Summary and Comparison
The following table summarizes the expected key fragment ions for the three isomers, allowing for a direct comparison.
| Fragment Ion | Isomer A | Isomer B | Isomer C | Rationale |
| [M+H-18]⁺ | Yes | Yes | Yes (prominent) | Common loss of water from alcohols. Particularly favored in Isomer C due to resonance stabilization. |
| [M+H-36]⁺ | Yes | Yes | Less likely | Loss of HCl is possible from the aliphatic chain. |
| [Im-CHOH]⁺ | Yes (major) | No | No | Result of α-cleavage specific to the structure of Isomer A. |
| [Im-CH₂]⁺ | No | Yes (major) | Yes (major) | Result of α-cleavage, highly favored due to the stability of the resulting cation. |
| [CH(OH)-Ph-Cl]⁺ | No | No | Yes (major) | Highly stabilized benzylic cation. |
| Protonated Imidazole | Yes | Yes | Yes | Common fragment from the loss of the entire side chain. |
This comparative table highlights how the subtle differences in the positions of the chloro and hydroxyl groups lead to distinct and predictable fragmentation patterns. For example, the presence of a major [Im-CHOH]⁺ fragment would be a strong indicator for a structure like Isomer A, while a dominant [CH(OH)-Ph-Cl]⁺ fragment would point towards a structure similar to Isomer C.
Conclusion and Future Perspectives
The mass spectrometric fragmentation of chloro-imidazole alcohols is a complex process influenced by the interplay of the imidazole ring, the chlorine atom, and the hydroxyl group. While the imidazole ring itself remains largely intact, the fragmentation of the side chain is highly dependent on the relative positions of the substituents.
This guide provides a foundational framework for understanding and predicting the fragmentation patterns of these important compounds. By combining general fragmentation rules with the analysis of related structures, researchers can confidently interpret mass spectra to elucidate the structures of novel chloro-imidazole alcohols.
Future work in this area should focus on the systematic synthesis and mass spectrometric analysis of a wider range of chloro-imidazole alcohol isomers. Such studies would provide valuable experimental data to validate and refine the fragmentation pathways proposed in this guide, ultimately aiding in the rapid and accurate identification of these compounds in complex matrices.
References
-
Enyeribe, P. A., Ngochindo, R. I., & Abayeh, O. J. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria, 44(5). Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
- van der Burg, J. T., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv.
- Lermyte, F., et al. (2021). Quantifying Positional Isomers (QPI) by top-down mass spectrometry. Utrecht University Repository.
- Traldi, P., et al. (1983). Mass spectrometry of some imidazoles of pharmacological interest. Biomedical Mass Spectrometry, 10(1), 47-50.
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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PubChem. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-. Retrieved from [Link]
- Hofmann, J., & Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 727-741.
- Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1626.
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LibreTexts. (2022, July 3). 6.2: Fragmentation. In Chemistry LibreTexts. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(4-chlorophenyl)-2-(1h-imidazol-2-yl)ethanol. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(4-Chlorophenyl)-2-(2H-indazol-2-yl)ethanone. Retrieved from [Link]
- da Silva, F. C., et al. (2015). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)
- Tsuchihashi, H., et al. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization-mass spectrometry. Journal of Mass Spectrometry, 59(2), e4991.
- Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261-8265.
- Sparkman, O. D. (2020, November 16).
- Agilent Technologies. (2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry.
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PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]
- International Journal of Research and Analytical Reviews. (2023). Exploring the Versatility of LC-ESI-MS/MS: Fundamentals, Applications, and Advancements at the Forefront of Analytical Science. 8(2).
- Prebihalo, D. E., et al. (2018). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Contributions to Tobacco & Nicotine Research, 28(2), 64-73.
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ChemSrc. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. Retrieved from [Link]
- Cheng, T. M., et al. (2015). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PLoS ONE, 10(6), e0129731.
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ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]
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- By-Her, P., et al. (2012). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. Food Chemistry, 135(2), 617-624.
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PubChem. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (-)-. Retrieved from [Link]
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PubChem. (n.d.). (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]
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Comparative Technical Guide: (2-chloro-1H-imidazol-5-yl)methanol vs. (2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Executive Summary
This guide provides a technical comparison between (2-chloro-1H-imidazol-5-yl)methanol (referred to as Compound A ) and (2-butyl-4-chloro-1H-imidazol-5-yl)methanol (referred to as Compound B ).
Compound B is the industry-standard "Gold Key" intermediate for the synthesis of Angiotensin II Receptor Blockers (ARBs), specifically Losartan . Its 2-butyl group is critical for both synthetic regioselectivity and final drug pharmacokinetics.
Compound A is a structural analog and research building block. It lacks the steric bulk of the butyl chain and the C4-chloro substituent (in some tautomers), making it electronically distinct. It is primarily used in Structure-Activity Relationship (SAR) studies to probe the role of the 2-alkyl pharmacophore or as a scaffold for 2-functionalized imidazoles via nucleophilic displacement.
Part 1: Structural & Physicochemical Analysis
The fundamental difference lies in the substituent at the C2 position (Chloro vs. Butyl) and the substitution pattern at C4. These differences dictate their nucleophilicity, acidity, and lipophilicity.
Comparative Properties Table
| Feature | Compound A | Compound B (Losartan Intermediate) |
| IUPAC Name | (2-chloro-1H-imidazol-5-yl)methanol | (2-butyl-4-chloro-1H-imidazol-5-yl)methanol |
| CAS Number | 1067894-58-9 | 79047-41-9 |
| Molecular Weight | 146.53 g/mol | 188.65 g/mol |
| C2 Substituent | Chloro (-Cl) Electron-Withdrawing (EWG) | n-Butyl (-C4H9) Electron-Donating (EDG) + Steric Bulk |
| C4 Substituent | Hydrogen (H) | Chloro (-Cl) |
| Electronic State | Electron-Deficient Ring (Lower Nucleophilicity) | Electron-Rich C2 / Deactivated C4 (Balanced Nucleophilicity) |
| Predicted LogP | ~0.2 (Hydrophilic) | ~1.8 (Lipophilic) |
| Primary Application | SAR Studies, 2-Heteroatom Scaffolds | Losartan/Sartan API Synthesis |
Mechanistic Implications[2][3]
-
Steric Steering (Regioselectivity):
-
Compound B: The bulky 2-butyl group creates significant steric hindrance near the N1/N3 atoms. During N-alkylation (e.g., with biphenyl tetrazole), this bulk discourages alkylation at the more hindered nitrogen, improving selectivity for the desired N1 isomer.
-
Compound A: The 2-chloro group is small (Van der Waals radius similar to a methyl group) and offers minimal steric protection. Alkylation of Compound A typically yields a mixture of regioisomers (N1 vs. N3) that requires difficult chromatographic separation.
-
-
Electronic Effects (Reactivity):
-
Compound B: The 2-butyl group (inductive donor) stabilizes the imidazole ring, while the 4-chloro group modulates the pKa (~10-11). It reacts readily with electrophiles under standard basic conditions.
-
Compound A: The 2-chloro group is strongly electron-withdrawing. This lowers the pKa of the NH proton (making it more acidic) but also decreases the nucleophilicity of the nitrogen lone pair. Stronger bases or higher temperatures may be required to drive alkylation.
-
Part 2: Synthetic Workflows & Logic
The following diagram illustrates the divergent synthetic pathways and the "Steric Steering" effect present in Compound B but absent in Compound A.
Figure 1: Comparative N-Alkylation Pathways showing the impact of the 2-butyl group on regioselectivity.
Part 3: Experimental Protocols
Protocol A: N-Alkylation of Compound B (Losartan Synthesis Standard)
Objective: High-yield synthesis of the N1-alkylated Losartan intermediate.
Reagents:
-
Substrate: (2-butyl-4-chloro-1H-imidazol-5-yl)methanol (Compound B)
-
Electrophile: 4'-(bromomethyl)-2-cyano-biphenyl (or trityl-tetrazole analog)
-
Base: Potassium Carbonate (
) or Sodium Ethoxide ( ) -
Solvent: Dimethylacetamide (DMAc) or DMF
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of Compound B in DMAc under
atmosphere. -
Deprotonation: Add 1.2 eq of powdered
. Stir at 25°C for 30 mins. The 2-butyl group ensures the N1 position is thermodynamically favored due to tautomeric equilibrium. -
Alkylation: Add 1.05 eq of the biphenyl electrophile dropwise.
-
Reaction: Heat to 50°C for 4-6 hours. Monitor by HPLC.
-
Expectation: >90% conversion with >10:1 N1:N3 regioselectivity.
-
-
Workup: Quench with water, extract with ethyl acetate. The high lipophilicity of the butyl group facilitates easy phase separation.
Protocol B: N-Alkylation of Compound A (Research Analog)
Objective: Functionalization of the 2-chloro core (Challenging).
Reagents:
-
Substrate: (2-chloro-1H-imidazol-5-yl)methanol (Compound A)[1][2]
-
Electrophile: Alkyl Halide
-
Base: Sodium Hydride (
, 60% dispersion) - Stronger base required due to EWG effect. -
Solvent: Anhydrous DMF
Step-by-Step:
-
Preparation: Dissolve 1.0 eq of Compound A in anhydrous DMF at 0°C.
-
Activation: Slowly add 1.1 eq of
. Evolution of gas will be observed.[2]-
Note: The 2-chloro substituent makes the anion less nucleophilic than Compound B.
-
-
Addition: Add 1.1 eq of Alkyl Halide.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Expectation: Formation of a ~1:1 to 2:1 mixture of N1/N3 isomers due to lack of steric direction.
-
-
Purification: Requires silica gel chromatography (Gradient: 0-5% MeOH in DCM) to separate regioisomers.
Part 4: Critical Performance Comparison
Biological Relevance (The "Why" of Compound B)
Compound B is not just a scaffold; it is a pharmacophore .
-
Receptor Fit: The 2-butyl chain mimics the isoleucine side chain of Angiotensin II, fitting precisely into the hydrophobic pocket of the AT1 receptor.
-
Compound A Failure: Replacing the butyl group with a chloro group (Compound A) results in a drastic loss of binding affinity. The pocket cannot accommodate the polarity and lack of bulk of the chloro group.
Synthetic Efficiency
-
Compound B: Designed for process scale-up. The butyl group acts as a "regio-director," allowing for crystallization-based purification of the final API.
-
Compound A: Difficult to scale. The lack of steric bulk leads to isomer mixtures that require expensive chromatography, reducing overall yield and increasing cost.
Stability & Reactivity
-
Compound A (Risk): The 2-chloro group is susceptible to Nucleophilic Aromatic Substitution (
) . Under harsh basic conditions or high temperatures, nucleophiles (like hydroxide or alkoxides) can displace the chlorine, destroying the core structure. -
Compound B (Stability): The 2-butyl group is chemically inert under alkylation conditions, ensuring the integrity of the imidazole ring.
References
-
Compound B Data & Synthesis
- Title: "A practical synthesis of 2-butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole"
- Source: Synthetic Communic
-
Link:
-
CAS Entry:
-
Compound A Identification
-
Regioselectivity Mechanisms
Sources
- 1. 194939-20-3_4-(4-庚基环己基)苯-2,4-二硝基苯醚CAS号:194939-20-3_4-(4-庚基环己基)苯-2,4-二硝基苯醚【结构式 性质 英文】 - 化源网 [chemsrc.com]
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A Comprehensive Guide to the X-ray Crystallography of 2-Chloro-1H-Imidazole Derivatives: Data, Protocols, and Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional architecture of a molecule is paramount. It is the key that unlocks insights into structure-activity relationships (SAR), guides lead optimization, and informs the design of next-generation therapeutics. Imidazole derivatives, in particular, are a cornerstone of medicinal chemistry, featuring in numerous FDA-approved drugs for conditions ranging from hypertension to fungal infections.[1] The introduction of a chloro-substituent at the 2-position of the imidazole ring creates a versatile scaffold, ripe for further functionalization and exploration.
This guide provides an in-depth comparison of the available X-ray crystallography data for various 2-chloro-1H-imidazole derivatives. We will delve into a comparative analysis of their crystal structures, explore the influence of different substituents on molecular conformation and crystal packing, and provide robust, field-tested protocols for obtaining high-quality single crystals suitable for X-ray diffraction. While a wealth of data exists for its derivatives, it is noteworthy that a published crystal structure for the parent compound, 2-chloro-1H-imidazole, is not readily found in open crystallographic databases as of this writing. This guide, therefore, focuses on its structurally diverse and pharmacologically relevant analogues.
Part 1: Comparative Analysis of Crystallographic Data
The substitution pattern on the 2-chloro-1H-imidazole core profoundly influences its solid-state architecture. The interplay of steric hindrance, hydrogen bonding capabilities, and potential for halogen and π-interactions dictates the final crystal lattice. Below, we compare the crystallographic data from several published structures, showcasing this diversity.
Key Crystallographic Parameters of 2-Chloro-1H-Imidazole Derivatives
The following table summarizes the fundamental crystallographic parameters for a selection of derivatives, providing a snapshot of their structural diversity.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 2-Chloro-4-nitro-1H-imidazole | C₃H₂ClN₃O₂ | Monoclinic | P2₁/c | 5.905 | 10.033 | 9.150 | 105.180 | 4 | [2] |
| 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one | C₃₂H₂₅ClN₄O | Monoclinic | P2₁/c | 7.7847 | 17.5077 | 19.8332 | 92.783 | 4 | [3] |
| 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole | C₉H₉ClN₂ | Orthorhombic | Pca2₁ | 19.7329 | 39.1479 | 4.3493 | 90 | 16 | [4] |
| 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole | C₈H₁₂ClN₃O₃ | Triclinic | P-1 | - | - | - | - | 2 | [5] |
| 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde | C₈H₁₁ClN₂O | Monoclinic | P2₁/c | 7.2617 | 13.2067 | 9.8491 | 101.76 | 4 | [6] |
Analysis of Supramolecular Interactions and Molecular Conformation
The data reveals a clear trend: the complexity of the substituents dictates the supramolecular assembly.
-
Small, Planar Derivatives: In 2-chloro-4-nitro-1H-imidazole, the molecule is almost perfectly planar, with a minimal dihedral angle of 1.7(2)° between the imidazole ring and the nitro group.[2] This planarity facilitates the formation of highly organized hydrogen-bonded networks. Specifically, pairs of intermolecular C—H···O hydrogen bonds link molecules into dimers, which feature the classic R²₂(10) ring motif. These dimers are further connected by N—H···N hydrogen bonds, creating two-dimensional sheets.[2][7]
-
Bulky, Aryl-Substituted Derivatives: In contrast, derivatives heavily substituted with phenyl groups, such as 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-...-pyrazol-5-one, exhibit significant twisting.[3] The chlorophenyl ring is tilted at 40.65° to the imidazole ring, while the other phenyl rings are twisted by as much as 72.36°.[3] In these sterically crowded systems, classical N-H···N hydrogen bonds are often precluded. Instead, weaker C—H···O or C—H···N interactions and π-stacking become the dominant forces guiding crystal packing.[3][4]
-
Halogen Interactions: The presence of the chlorine atom is not merely a synthetic handle; it actively participates in crystal packing. In the structure of 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole, a short Cl···Cl interaction of 3.3540(3) Å is observed, which helps link the primary hydrogen-bonded chains into a three-dimensional network.[4] This highlights the importance of considering halogen bonding in the rational design of crystal structures.
The logical relationship between molecular features and crystal packing can be visualized as follows:
Part 2: Experimental Methodologies: A Practical Guide
Obtaining high-quality single crystals is often the most challenging step in structure determination. The protocols described here are designed to be robust and self-validating, explaining the rationale behind each critical step.
Protocol 1: Single Crystal Growth for 2-Chloro-1H-Imidazole Derivatives
This protocol outlines common techniques for crystallizing small organic molecules. The key is to approach the saturation point of the solute slowly and methodically.
Causality: The goal of crystallization is to allow molecules to transition from the disordered solution phase to a highly ordered solid phase in a controlled manner. Rapid precipitation traps solvent and disorder, leading to poor-quality crystals or amorphous solids. Slow solvent evaporation or diffusion gives molecules time to orient themselves correctly into a low-energy lattice.
Step-by-Step Methodology:
-
Material Purification (Self-Validation Step 1):
-
Action: Purify the synthesized compound to the highest possible degree (>98%) using column chromatography, recrystallization, or sublimation.
-
Rationale: Impurities can act as "kinks" in the crystal lattice, inhibiting the growth of large, well-ordered single crystals. Purity should be confirmed by NMR and LC-MS before proceeding.
-
-
Solvent Screening (Critical Choice):
-
Action: Test the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water, acetonitrile, dichloromethane). A good crystallization solvent is one in which the compound is moderately soluble—fully soluble when heated, but sparingly soluble at room temperature.
-
Rationale: Solvent choice is crucial. A solvent in which the compound is too soluble will never become saturated. A solvent in which it is insoluble will not allow it to dissolve in the first place.
-
-
Crystallization Technique Selection:
-
Technique A: Slow Evaporation
-
Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free location at a constant temperature.
-
Rationale: This is the simplest method. As the solvent slowly evaporates, the solution becomes supersaturated, inducing crystallization. The rate of evaporation controls the crystal growth rate.
-
-
Technique B: Vapor Diffusion (Liquid-Liquid)
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this vial, uncapped, inside a larger, sealed jar containing a larger volume of a "poor" solvent (the "anti-solvent," in which the compound is insoluble but which is miscible with the good solvent).
-
Rationale: The poor solvent slowly diffuses as a vapor into the good solvent. This gradually decreases the overall solubility of the compound in the mixed solvent system, leading to slow and controlled crystal formation. This is often more effective for stubborn compounds.
-
-
-
Crystal Harvesting:
-
Action: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Gently wash the crystals with a small amount of the poor solvent and allow them to dry.
-
Rationale: Leaving crystals in the saturated solution for too long can lead to the formation of satellite crystals or degradation.
-
Protocol 2: X-ray Data Collection and Structure Refinement Workflow
This workflow outlines the standard procedure once a suitable single crystal has been obtained. Modern diffractometers and software have automated many of these steps, but understanding the process is key to troubleshooting and ensuring high-quality data.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: Select a clear, well-formed crystal without cracks or satellite growths. Mount it on a cryoloop or glass fiber using a minimal amount of oil. The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.[2]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary unit cell is determined, and a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Data collection strategies are optimized to ensure high completeness and redundancy. Instruments like the Bruker APEXII CCD are commonly used for this purpose.[4]
-
Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption. Programs like SAINT and SADABS are often used for this.[2]
-
Structure Solution: The phase problem is solved to generate an initial electron density map and a preliminary model of the molecule. This is typically achieved using direct methods or Patterson methods, as implemented in software packages like SHELXTL.[7]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Atomic positions, displacement parameters, and occupancies are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.
-
Validation and CIF Generation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically reasonable and fits the data well. A Crystallographic Information File (CIF) is then generated, which contains all the necessary information about the crystal structure and the experiment in a standardized format.[8] This file is required for publication and deposition in databases like the Cambridge Crystallographic Data Centre (CCDC).[9][10]
References
-
Fun, H.-K., et al. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(7). Available at: [Link]
-
Mohamed, S. K., et al. (2017). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. IUCrData, 2(1). Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2015). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-.. ResearchGate. Available at: [Link]
-
Mohamed, S. K., et al. (2017). Crystal structure of 1-[2-(4-chloro-phen-yl)-4,5-diphenyl-1 H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 119–123. Available at: [Link]
-
Gaonkar, S. L., et al. (2004). Crystal Structures of two Imidazole Derivatives. ResearchGate. Available at: [Link]
-
Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2- (4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL) -... Rasayan Journal of Chemistry, 12(2), 773-779. Available at: [Link]
-
Kia, R., et al. (2009). 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o538. Available at: [Link]
-
Yathirajan, H. S., et al. (2025). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. IUCrData, 10(7). Available at: [Link]
-
PubChem. (n.d.). 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-. PubChem Compound Database. Retrieved from: [Link]
-
Fun, H.-K., et al. (2010). 2-Chloro-4-nitro-1 H -imidazole. Academia.edu. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole. PubChem Compound Database. Retrieved from: [Link]
-
Journal of Pharmaceutical, Chemical and Biological Sciences. (2016). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. JPCBS, 4(2), 238-251. Available at: [Link]
-
Ali, A., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors... RSC Advances, 13(34), 23853-23871. Available at: [Link]
-
CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Available at: [Link]
-
Desai, N. C., et al. (2013). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl)-... Der Pharma Chemica, 5(3), 126-133. Available at: [Link]-potential-pharmacological-agents.pdf)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
